Product packaging for Decabromodiphenyl oxide(Cat. No.:CAS No. 562099-68-7)

Decabromodiphenyl oxide

Cat. No.: B6593435
CAS No.: 562099-68-7
M. Wt: 971.1 g/mol
InChI Key: WHHGLZMJPXIBIX-WCGVKTIYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Decabromodiphenyl oxide (DBDPO, 1163-19-5), is a high molecular weight, brominated flame retardant with the molecular formula C₁₂Br₁₀O and a molecular weight of 959.17 g/mol . It is a white to off-white, odorless crystalline powder, thermally stable with a decomposition point above 425 °C, and is insoluble in water . As a flame retardant, DBDPO primarily functions through a gas-phase mechanism, where it interferes with the radical chain reactions that sustain combustion . It exhibits excellent thermal stability and is particularly effective when used in synergy with antimony trioxide (Sb₂O₃), which significantly enhances its flame-retarding efficiency in polymer systems . Its primary research and industrial applications are as an additive flame retardant in various polymers. It is extensively used in engineering thermoplastics like High-Impact Polystyrene (HIPS), Acrylonitrile Butadiene Styrene (ABS), polypropylene, and polyethylene, often for components in electronics and automotive parts . It is also applied in back-coatings for textiles (e.g., upholstery, curtains) and carpets to meet flammability standards, and is incorporated into wire and cable insulation, construction adhesives, and composite panels . This product is intended For Research Use Only (RUO) . It is strictly not for personal, household, or veterinary use. Researchers should note that this compound is recognized as a persistent organic pollutant (POP) and has been added to the Stockholm Convention, leading to global measures to eliminate its production and use . It is critical for research to be conducted in controlled laboratory settings, adhering to all relevant safety and regulatory guidelines. Safety data indicates it is harmful if swallowed, in contact with skin, or inhaled, and is suspected of causing genetic defects .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12Br10O B6593435 Decabromodiphenyl oxide CAS No. 562099-68-7

3D Structure

Interactive Chemical Structure Model





Properties

Key on ui mechanism of action

T4 levels in the blood of C57BL6/J mice /were evaluated/ (1 male, 1 female/litter) on PND 21 following exposure to 0.6 or 20 mg/kg-day BDE during postnatal days 2-15. In this instance, there was a dose-related reduction in the T4 levels for males but not females. Despite the possibility of thyroid hormone involvement in the neurodevelopmental impact of BDE-209 on the habituation response in male mice exposed to a single dose on postnatal day 3, there are no mode-of-action data that link thyroid hormones to the neurobehavioral observations reported.
The interference of decaBDE with thyroid hormone homeostasis /was evaluated/ in weanling rats exposed to decaBDE (>98% purity) up to 100 mg/kg-day for 4 consecutive days. Results indicated that decaBDE did not affect hepatic enzyme activities or serum T4, T3, TSH, and hepatic UDPGT activity at doses up to 100 mg/kg-day.
DecaBDE may share the general property of organohalogen compounds in which in vivo exposure in rodents results in reduction of serum total and free thyroid hormone (T4) levels. Thyroid hormone disruption has been hypothesized to arise from at least two different mechanisms, one of which is the induction of liver enzymes of different enzyme families, including CYP-1A1 and CYP-2B. Induction of liver UDPGTs may increase the rate of T4 conjugation and excretion, which is believed to be a mechanism for TCDD-induced thyroid effects. An increase in the metabolism of T4 will result in enhanced excretion and thus a drop in its circulating levels. The other mechanism involves alteration of thyroid homeostasis through hormone mimicry. Potential thyroid toxicants may be metabolized by liver enzymes to metabolites that compete with the thyroid transport protein, transthyretin, a key protein involved in the transport of T4 through the blood and into the developing tissues in rodents.

CAS No.

562099-68-7

Molecular Formula

C12Br10O

Molecular Weight

971.1 g/mol

IUPAC Name

1,2,3,4,5-pentabromo-6-(2,3,4,5,6-pentabromo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)oxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene

InChI

InChI=1S/C12Br10O/c13-1-3(15)7(19)11(8(20)4(1)16)23-12-9(21)5(17)2(14)6(18)10(12)22/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1

InChI Key

WHHGLZMJPXIBIX-WCGVKTIYSA-N

impurities

The commercially available grades are >98% decabromodiphenyl oxide with the remainder being the nonabromo species.

SMILES

C1(=C(C(=C(C(=C1Br)Br)Br)Br)Br)OC2=C(C(=C(C(=C2Br)Br)Br)Br)Br

Isomeric SMILES

[13C]1(=[13C]([13C](=[13C]([13C](=[13C]1Br)Br)Br)Br)Br)O[13C]2=[13C]([13C](=[13C]([13C](=[13C]2Br)Br)Br)Br)Br

Canonical SMILES

C1(=C(C(=C(C(=C1Br)Br)Br)Br)Br)OC2=C(C(=C(C(=C2Br)Br)Br)Br)Br

boiling_point

530.0 °C
Decomposes at 425 °C

Color/Form

Yellow prisms from toluene
White powde

density

3 (NTP, 1992)
3.4
Relative density (water = 1): 3.0

melting_point

569.1 to 576.5 °F (NTP, 1992)
295.0 °C
305 °C
300-310 °C

physical_description

Decabromodiphenyl oxide is a white to off-white powder with a chemical odor. (NTP, 1992)
White solid;  [HSDB] Faintly beige powder;  [MSDSonline]
WHITE CRYSTALLINE POWDER.

solubility

less than 1 mg/mL at 68° F (NTP, 1992)
In water, <1.0X10-4 mg/L at 25 °C /OECD Guideline 105 (Water Solubility)/
Solubility (wt%): 0.05 acetone;  0.1 toluene;  0.48 benzene;  0.42 methylene bromide;  0.87 xylene
Solubility in water: none

vapor_pressure

less than 1 mm Hg at 68 °F (NTP, 1992)
6.96X10-11 mm Hg at 25 °C /extrapolated/
Vapor pressure, Pa at 21 °C: (negligible)

Origin of Product

United States

Environmental Occurrence and Global Distribution of Decabromodiphenyl Oxide

Ubiquitous Presence Across Diverse Environmental Compartments

DecaBDE has been identified in numerous environmental settings, reflecting its widespread use and subsequent release into the environment. Since it is not chemically bound to the materials it is added to, it can leach out of products, leading to its distribution in sediments, the atmosphere, wastewater, soil, and living organisms. ciel.orgosd.milnih.gov

Detection in Sedimentary Environments (Aquatic and Terrestrial)

DecaBDE is frequently detected in both aquatic and terrestrial sediments, which act as significant sinks for this compound. service.gov.ukresearchgate.net Studies have shown its presence in river, lake, and marine sediments across the globe.

In Japan, decaBDE was found in river sediment from the Neya and Second Neya Rivers in Osaka at concentrations of 33–375 μg/kg dry weight, though it was not detected in nearby marine sediment from Osaka Bay. nih.gov Estuary sediment samples from Osaka showed a concentration of 20 μg/kg dry weight. nih.gov In the United States, sediment samples near a flame-retardant manufacturing facility contained up to 1 g/kg of decaBDE. nih.gov It was also found in sediment near bromine facilities in Arkansas. nih.gov

A study in Sweden analyzed sediment from 11 isolated lakes and a transect from Stockholm to the Baltic Sea, finding decaBDE in all samples. nih.gov In the lake sediments, levels ranged from 0.48 to 11 ng/g dry weight. nih.gov Marine sediment levels decreased by a factor of 20-50 over 40 km from the inner harbor to the outer archipelago, where levels were similar to those in the isolated lakes. nih.gov

Research in a boreal lake indicated that the debromination of decaBDE in natural sediment occurs very slowly, if at all, which contrasts with faster degradation observed in laboratory studies. nih.govdeepdyve.com This suggests a large reservoir of decaBDE has accumulated in ecosystems worldwide. nih.govdeepdyve.com The presence of decaBDE in sediments is a global concern, with high levels often found downstream of industrial sources. researchgate.net

Table 1: Concentration of Decabromodiphenyl Oxide in Sedimentary Environments

LocationMatrixConcentration Range
Neya River, Osaka, JapanRiver Sediment33–375 μg/kg (dry weight) nih.gov
Osaka Bay, JapanEstuary Sediment20 μg/kg (dry weight) nih.gov
Near Flame-Retardant Facility, USASedimentUp to 1 g/kg nih.gov
Isolated Swedish LakesLake Sediment0.48–11 ng/g (dry weight) nih.gov
Stockholm Archipelago to Baltic SeaMarine SedimentLevels decreased by a factor of 20-50 over 40 km nih.gov

Presence in Atmospheric Matrices (Particulate-Associated)

DecaBDE is predominantly found associated with particulate matter in the atmosphere. pops.intnih.gov This association with atmospheric particles is the primary mechanism for its long-range environmental transport. pops.intnih.gov

Atmospheric concentrations of decaBDE in Southern Ontario, Canada, ranged from below detection to 105 pg/m³, with almost all of it sorbed to aerosol particles. nih.gov This suggests that the long-range atmospheric transport of decaBDE is controlled by the movement of these aerosols. nih.gov

Studies in the Arctic have detected decaBDE in the atmosphere, with evidence of significant deposition on ice and snow. pops.int In fact, decaBDE was the second most significant brominated flame retardant deposited from the air to Arctic ice between 1995 and 2005, with a deposition rate of 320 pg/cm²/year. pops.int The levels of decaBDE in the Arctic atmosphere have shown an increasing trend. pops.int In Swedish background air, decaBDE concentrations ranged from 0.093 to 1.8 pg/m³. cabidigitallibrary.org

Concentrations in Wastewater Treatment Plant Sludge

Wastewater treatment plants (WWTPs) are a significant pathway for the entry of decaBDE into the environment, with the compound accumulating in sewage sludge. service.gov.uknih.gov

In Spain, a study of sludge from seven WWTPs found decaBDE concentrations ranging from 76 to 1,136 µg/kg dry weight. service.gov.uk Another Spanish study confirmed the presence of decabromodiphenyl ethane (B1197151) (DBDPE), a replacement for decaBDE, in all 31 sludge samples analyzed, with decaBDE concentrations averaging 290 +/- 236 ng/g dry weight. nih.gov An international survey of sludge from 42 WWTPs across 12 countries also detected DBDPE in all samples, indicating it may be a worldwide concern. nih.gov

A European monitoring program found that mean decaBDE concentrations in sewage sludge from the UK and Ireland (ranging from 5,380 to 12,000 ng/g dry weight) were significantly higher than in the Netherlands (355 ng/g dry weight), possibly due to stricter fire safety regulations in the UK and Ireland. vliz.be In Switzerland, mean decaBDE concentrations in sewage sludge were 310 µg/kg dry matter. uzh.ch

Table 2: Concentration of this compound in Wastewater Treatment Plant Sludge

LocationConcentration Range
Spain76–1,136 µg/kg (dry weight) service.gov.uk
Spain (another study)Mean of 290 +/- 236 ng/g (dry weight) nih.gov
UK and Ireland5,380–12,000 ng/g (dry weight) vliz.be
The NetherlandsMean of 355 ng/g (dry weight) vliz.be
SwitzerlandMean of 310 µg/kg (dry matter) uzh.ch

Identification in Soil Environments

DecaBDE is frequently identified in soil environments, often as a result of atmospheric deposition and the application of sewage sludge to land. service.gov.ukresearchgate.netnih.govnih.gov

A study in Warsaw, Poland, and surrounding areas found BDE-209 concentrations in surface soil ranging from 0.4 ng/g to 158 ng/g dry weight. nih.gov The highest levels were found in areas with heavy traffic and near a combined heat and power plant, while the lowest concentrations were in less industrialized or green areas. nih.gov

In North China, concentrations of DBDPE in 87 soil samples ranged from undetectable to 1612 ng/g, with the highest levels in Shandong province, where DBDPE is produced. nih.gov The study noted that deca-BDE was still the main brominated flame retardant used in China. nih.gov Research has shown that decaBDE can be taken up by plants from the soil, with root uptake positively correlated with the lipid content of the roots. nih.gov

Quantification in Biotic Samples Across Trophic Levels

DecaBDE has been quantified in a variety of organisms, indicating its bioaccumulation in food webs. nih.govservice.gov.uknih.gov

In one study, decaBDE was detected in sunfish (2,880 µg/kg lipid) and crayfish (21,600 µg/kg lipid), with the higher concentration in crayfish attributed to their association with sediment. canada.ca Mussels collected from Osaka Bay, Japan, also contained decaBDE at a concentration of 1.4 µg/kg wet weight. nih.gov

While some research suggests limited potential for bioaccumulation and biomagnification, other studies show rising levels of decaBDE in some biota, with some evidence of potential biomagnification in food chains. ciel.orgcanada.ca Terrestrial biota have been found to have higher levels of BDE-209 than aquatic biota. nih.gov

Spatiotemporal Trends and Geographic Gradients

The environmental distribution of decaBDE exhibits clear spatial and temporal patterns. Geographically, higher concentrations are often found near industrial areas and in regions with stringent fire safety regulations. For instance, a decreasing concentration gradient of decaBDE was observed in marine sediments moving away from the urban center of Stockholm into the Baltic Sea. nih.gov Similarly, a decreasing trend in DBDPE concentrations was noted from east to west in North China. nih.gov

Temporally, while the production of decaBDE has been phased out in some regions, its persistence means that it will remain in the environment for a long time. osd.milservice.gov.uk In the UK, decaBDE concentrations in sewage sludge increased at all monitored sites between 2006 and 2011. vliz.be Conversely, in the Arctic, atmospheric levels of decaBDE have been increasing, with a doubling time of 3.5 to 6.2 years. pops.int The introduction and use of replacement flame retardants like DBDPE are also influencing the environmental concentrations of these compounds, with DBDPE levels approaching those of decaBDE in some areas. nih.gov

Widespread Detection in Remote and Pristine Regions

Evidence strongly supports the long-range atmospheric transport of this compound (DecaBDE), leading to its detection in remote and pristine environments far from its production and use centers. psu.edunih.govnih.gov Studies have confirmed its presence in the Arctic, a region considered an indicator for persistent organic pollutants (POPs). psu.edunih.govosti.gov The compound has been identified in various Arctic environmental media, including air, soil, moss, and sediments in both freshwater and marine environments. psu.edunih.gov

Dated sediment cores from lakes across a latitudinal transect in North America show that DecaBDE is generally found in more recent sediment layers, with concentrations declining exponentially with increasing latitude. nih.govacs.org Despite this, its presence in remote Arctic lake sediments confirms that even this large, particle-bound molecule undergoes long-range transport. osti.govacs.org

The detection of DecaBDE extends to Arctic wildlife. It has been found in species across the food web, from zooplankton to top predators like polar bears (Ursus maritimus), glaucous gulls (Larus hyperboreus), and peregrine falcons (Falco peregrinus). psu.edunih.govwwf.eu The presence of DecaBDE in these animals, particularly in remote locations like the Spitsbergen archipelago, contradicts earlier assumptions that the chemical does not significantly bioaccumulate. wwf.eu Spatial trend analyses for polybrominated diphenyl ethers (PBDEs), including DecaBDE, in top predators suggest that source regions for this Arctic contamination include western Europe and eastern North America. psu.edunih.gov

Table 1: Detection of this compound (BDE-209) in Remote Environments

Location/Matrix Finding Reference
North American Lakes (Latitudinal Transect) Detected in recent sediment horizons; fluxes decline exponentially with latitude. acs.org
Arctic (General) Ubiquitous in abiotic (air, soil, sediment) and biotic (zooplankton to polar bears) samples. psu.edunih.gov
Spitsbergen, Arctic Found in polar bears and glaucous gulls. wwf.eu
Canadian Arctic Detected in dated lake sediment cores. nih.gov
Greenland Increasing concentrations found in peregrine falcons. nih.gov

Elevated Concentrations Near Point Sources and Anthropogenic Hotspots

In stark contrast to the trace levels found in remote regions, significantly elevated concentrations of DecaBDE are consistently reported near point sources and areas with high levels of human activity. These anthropogenic hotspots primarily include industrial manufacturing sites and electronic waste (e-waste) recycling facilities. nih.govnih.govnih.gov

Studies conducted near flame-retardant manufacturing plants have revealed high levels of DecaBDE in surrounding sediments, with one report noting concentrations as high as 1 gram per kilogram. nih.gov Similarly, sludge from the discharge-treatment zone of a polybrominated biphenyl (B1667301) facility showed the presence of DecaBDE. nih.gov In mainland China, manufacturing plants and plastic modification facilities that use DecaBDE have been identified as significant sources of environmental pollution. nih.gov Investigations of a closed Deca-BDE factory in Jiangsu province, China, found soil concentrations ranging up to 3.7 x 10⁴ ng/g dry weight, with the highest levels in the production and storage areas. deepdyve.com

E-waste recycling sites, particularly those with informal or unregulated practices, are major hotspots for DecaBDE contamination. nih.govnih.gov High concentrations are found in soils, sediments, and dust at these locations. nih.govnih.gov For instance, a study at a regulated e-waste site in Eastern China reported DecaBDE (BDE-209) as the dominant congener, with soil concentrations reaching up to 1331 ng/g and sediment concentrations up to 314 ng/g. nih.gov In Nigerian e-waste sites, levels in topsoils and dust exceeded those at control sites by factors of 100 to 1000, with the highest concentrations found at open burning sites. nih.gov Dust from a television at one of these sites contained a BDE-209 concentration of 147,091 ng/g. nih.gov

Table 2: DecaBDE Concentrations near Point Sources

Location/Source Type Matrix Concentration Range (ng/g dry weight unless specified) Reference
Regulated E-waste Site, Eastern China Soil 3.05–1331 nih.gov
Regulated E-waste Site, Eastern China Sediment 4.27–314 nih.gov
Closed Manufacturing Factory, China Soil up to 3.7 x 10⁴ deepdyve.com
E-waste Burning Site, Nigeria Top Soil/Dust Levels 100s-1000s times higher than control sites nih.gov
Finnish E-waste Recycling Facilities Personal Air Samples 21–2320 ng/m³ researchgate.net

Characterization of Urban-Rural Concentration Gradients

A distinct concentration gradient of DecaBDE is observable between urban and rural environments, with urban areas generally exhibiting higher levels. researchgate.netnih.gov This pattern is attributed to the greater density of sources in cities, including the use and disposal of consumer products containing DecaBDE, industrial activities, and heavier traffic. nih.govepa.gov

Research comparing air quality in urban and rural sites near Lake Chaohu in China found that urban areas had higher atmospheric concentrations of PBDEs, including DecaBDE, due to local pollution sources. researchgate.net A study of surface soils in Warsaw, Poland, and its surrounding areas found BDE-209 concentrations ranging from below the limit of quantification (0.4 ng/g) to 158 ng/g. nih.gov The highest concentrations were measured at locations with heavy traffic and near a combined heat and power (CHP) plant within the city, while the lowest levels were found in less industrialized or green areas. nih.gov

This urban-rural gradient reflects the life cycle of products containing DecaBDE. The chemical is used in a wide array of items common in urban settings, such as electronics (computers, televisions), transportation (automotive fabrics), and building materials. epa.govpops.int Over time, DecaBDE can leach from these products, accumulating in indoor dust and the broader urban environment. health.state.mn.usciel.org Consequently, urban soils and dust often act as sinks, reflecting the higher consumption and disposal patterns characteristic of populated centers. epa.govpops.int

Analysis of Temporal Trends in Environmental Levels

The analysis of dated environmental archives, particularly sediment cores from lakes, provides a historical record of DecaBDE pollution. These studies generally show a trend of increasing concentrations beginning in the latter half of the 20th century, coinciding with the start of its commercial production and widespread use in the 1970s. wa.govfrontiersin.orgbirmingham.ac.ukwikipedia.org

In North American lakes, sediment cores reveal that concentrations of total PBDEs began to rise in the late 1960s and increased sharply from the 1990s through the 2000s. wa.gov Specifically for DecaBDE, levels in a Lake Meridian core increased sharply and consistently from the 1990s onward. wa.gov Similarly, in a sediment core from an urban floodplain in Tanzania, PBDE concentrations started increasing in the 1970s and showed a steep rise from the 2000s, with BDE-209 dominating the profile. frontiersin.orgfrontiersin.org In Sydney estuary, Australia, a sharp increase in DecaBDE concentrations was observed in sediments from the 1990s. birmingham.ac.uk

Following regulatory actions and voluntary phase-outs by major producers in the U.S. and other regions around 2013, some studies have begun to show leveling off or decreasing trends. epa.govnih.gov For example, atmospheric BDE-209 levels over the Great Lakes showed a decreasing trend between 2005 and 2011. nih.gov However, trends are not uniform globally. In regions like East Africa, concentrations have continued to increase steeply into the late 2010s, reflecting different patterns of product use, waste management, and regulatory timelines. frontiersin.orgfrontiersin.org Furthermore, concentrations of DecaBDE in some wildlife, such as herring gull eggs in the Great Lakes, showed rapid doubling times, indicating that its potential to bioaccumulate may have been previously underestimated. canada.ca

Table 3: Temporal Trends of this compound in Lake Sediment Cores

Location Time Period Observed Trend Reference
Lake Meridian, Washington, USA 1990s - mid-2000s Sharp and consistent increase in Deca-BDE. wa.gov
Lake Whatcom, Washington, USA Post-1970 Total PBDEs began increasing, doubling from late 1980s to 2013. wa.gov
Urban Floodplain, Tanzania 1970s - 2019 Concentrations increased from the 1970s, with a steep rise from the 2000s. frontiersin.orgfrontiersin.org
Sydney Estuary, Australia 1990s - 2014 Sharp increase in the 1990s, with highest concentrations in surficial sediments. birmingham.ac.uk
Canadian Arctic 1990s Increasing concentrations seen in dated lake sediment cores. nih.gov

Environmental Fate and Transport Mechanisms of Decabromodiphenyl Oxide

Aquatic and Terrestrial Mobility

Assessment of Groundwater Contamination Potential

Decabromodiphenyl oxide exhibits properties that generally suggest a low potential for direct groundwater contamination from leaching in soil. Its very low water solubility and high octanol/water partition coefficient (log Kow) indicate a strong tendency to adsorb to soil and sediment particles rather than dissolving in and moving with groundwater. nih.govpops.int

However, the contamination of groundwater is not entirely discountable. The transport of contaminated soil particles through erosion and surface runoff can lead to the accumulation of this compound in water bodies, where it can settle in the sediment. wikipedia.org While direct leaching is limited, the degradation of this compound can form more mobile and potentially more toxic lower-brominated diphenyl ethers. wikipedia.org

Furthermore, the presence of co-solvents, which can be found in industrial waste and landfill leachates, may increase the mobility of this compound in soil, thereby enhancing its potential to reach groundwater sources. pops.int Studies have also shown that while the compound itself is largely immobile, its degradation products could pose a risk to groundwater quality over longer periods.

Sources and Emission Pathways

Emissions from Industrial Manufacturing and Processing Facilities

Industrial facilities involved in the production of this compound and its incorporation into various products are significant sources of its release into the environment. epa.govnih.gov The manufacturing process, which involves the bromination of diphenyl oxide, can lead to emissions through various pathways, including atmospheric release of dust particles and discharge in wastewater. nih.gov

Occupational exposure studies in manufacturing plants have detected airborne levels of this compound, indicating its potential for atmospheric emission. nih.gov Furthermore, analysis of sediment and sludge near manufacturing facilities has shown elevated concentrations of the compound, pointing to historical and potentially ongoing releases from these sites. nih.gov

The following table provides an overview of reported releases from industrial sectors in the United States, based on the Toxics Release Inventory (TRI).

Industrial SectorProduction-Related Waste (lbs)Year
Plastics and Rubber Manufacturing> 1,400,000 (total managed waste)2003
Plastics and Rubber Manufacturing< 300,000 (total managed waste)2014
Electrical Equipment, Appliance, and Component ManufacturingSignificant, but less than plastics2014
Textile MillsSignificant, but less than plastics2014

Data sourced from the US Environmental Protection Agency (EPA) Toxics Release Inventory. epa.gov

It is important to note that due to health and environmental concerns, major producers in the U.S. committed to phasing out the production, importation, and sales of this compound by the end of 2013, leading to a significant decrease in reported releases. epa.gov

Release from Commercial Products During Service Life

This compound has been widely used as an additive flame retardant in a vast array of consumer and commercial products. wikipedia.orgepa.govinnospk.com As an additive, it is physically mixed with the polymer matrix rather than chemically bound, which allows it to be released from the products during their normal use. nih.gov

The primary mechanism of release during a product's service life is through the abrasion and degradation of the material, leading to the generation of dust containing this compound. This dust can then be distributed into the indoor and outdoor environment. Products that have been identified as sources of release include:

Electronics: Casings of televisions and computers. pops.intwikipedia.org

Textiles: Upholstery, carpets, and draperies. wikipedia.orgepa.govpolymers.co.uk

Building Materials: Insulation foams and composite panels. epa.govmultichemexports.com

Automotive Parts: Components in vehicles. innospk.compolymers.co.uk

Elevated concentrations of this compound have been found in indoor dust, which is a significant pathway for human exposure and environmental release. wikipedia.org

Environmental Release During Waste Management and Recycling Processes

The disposal and recycling of products containing this compound represent a major pathway for its release into the environment. wikipedia.orgepa.govmiljodirektoratet.no When these products reach the end of their life, they enter waste streams that can lead to environmental contamination.

Landfills: The disposal of this compound-containing products in landfills can result in its presence in landfill leachate. Although its mobility is low, the long-term degradation within the landfill environment can lead to the formation of other persistent and bioaccumulative substances.

Recycling: The recycling of plastics from electronic waste (e-waste) is a notable source of this compound release. miljodirektoratet.nomdpi.comresearchgate.netnih.gov During the shredding and processing of these plastics, dust containing the flame retardant can be generated and released. mdpi.com Furthermore, there is evidence that this compound can be unintentionally incorporated into new products made from recycled plastics, including items where it serves no functional purpose, such as children's toys. nih.gov This cross-contamination perpetuates its presence in the consumer market and the environment. nih.gov

Studies have detected high concentrations of this compound in the ash from recycling plants, indicating its release during thermal recycling processes. nih.gov

Wastewater Treatment Plants as Indicators of Environmental Discharge

Wastewater treatment plants (WWTPs) serve as crucial indicators of the environmental discharge of this compound. nih.govdioxin20xx.orgresearchgate.net The compound enters the wastewater system through various routes, including industrial discharges from manufacturing and processing facilities, and domestic wastewater containing dust from consumer products. nih.govnih.gov

Due to its high hydrophobicity, this compound tends to partition from the aqueous phase to the solid phase during wastewater treatment. nih.gov Consequently, it accumulates in sewage sludge. The analysis of sewage sludge from WWTPs across different regions has consistently shown the presence of this compound, confirming its widespread environmental distribution. nih.govdioxin20xx.orgresearchgate.net

The following table shows examples of this compound concentrations found in wastewater treatment plant outputs.

LocationSample TypeConcentration
Palo Alto, CA, USAEffluent1730 pg/L
Palo Alto, CA, USASludge1183 µg/kg dry weight
SwedenSewage SludgeUp to 100 ng/g dry weight
The Netherlands (Western Scheldt)Sediment24 ng/g dry weight

Data sourced from scientific literature. nih.govresearchgate.net

The presence of this compound in sewage sludge is significant because the sludge is often applied to agricultural land as a fertilizer, leading to the contamination of soil. It can also be incinerated or landfilled, which can result in further environmental releases. nih.gov

Environmental Transformation and Degradation Pathways of Decabromodiphenyl Oxide

Photolytic Degradation Processes

Photolytic degradation, initiated by the absorption of light energy, is a significant pathway for the breakdown of decabromodiphenyl oxide in the environment.

Ultraviolet-Mediated Degradation in Environmental Compartments

This compound is susceptible to degradation upon exposure to ultraviolet (UV) radiation, a process that has been observed in various environmental matrices. oup.comnih.gov Studies have demonstrated its photolytic lability in toluene (B28343), on silica (B1680970) gel, sand, sediment, and soil when exposed to both artificial and natural sunlight. nih.gov The half-life of this compound varies significantly depending on the medium, ranging from less than 15 minutes in solvents like toluene to between 40 and 200 hours on natural matrices such as sand, sediment, and soil. nih.gov In house dust, photolytic degradation has also been observed under natural sunlight, with pseudo-first-order degradation rates of 2.3 × 10⁻³ and 1.7 × 10⁻³ per hour for spiked and natural dust, respectively. oup.com The process involves the formation of free radicals, which attack the bromine atoms on the polybrominated diphenyl ether (PBDE) structure. nih.gov

Reductive Debromination Initiated by Photolysis

A primary mechanism of photolytic degradation is reductive debromination, where bromine atoms are sequentially removed from the this compound molecule. nih.gov This process leads to the formation of lower brominated congeners. nih.gov The debromination reactions occur in a stepwise manner, producing a series of less brominated PBDEs. researchgate.net This has been observed in various solvents and on solid surfaces. nih.govepa.gov For instance, the photolysis of this compound in toluene and on silica gel rapidly produces nona- to tetra-brominated diphenyl ethers. nih.gov

Influence of Environmental Constituents on Photochemical Debromination

The rate and extent of photochemical debromination of this compound are significantly influenced by the surrounding environmental matrix. The degradation rates are notably slower on natural matrices compared to artificial ones. nih.gov For example, the half-life is much shorter in organic solvents than on soil or sediment. nih.gov The presence of certain organic molecules can also facilitate this process. Carboxylate anions, which are common in the environment, can form complexes with this compound, enabling its degradation under visible light, a wavelength it does not typically absorb on its own. researchgate.net Similarly, pyruvate (B1213749) has been shown to promote the efficient reductive debromination of this compound under UV irradiation. epa.gov The presence of a hydrogen donor is crucial, as it can control the competition between the formation of polybrominated dibenzofurans and the hydrogen abstraction that leads to lower brominated PBDEs. nih.gov

Characterization of Phototransformation Products, Including Lower Brominated Congeners and Polybrominated Dibenzofurans

The photolytic degradation of this compound results in a variety of transformation products. The most common are lower brominated diphenyl ether congeners, formed through reductive debromination. nih.gov These can range from nonabromodiphenyl ethers down to tetrabromodiphenyl ethers. nih.gov

In addition to debromination, photolysis can also lead to the formation of polybrominated dibenzofurans (PBDFs). nih.govnih.gov The formation of PBDFs from the photolysis of this compound in hexane (B92381) solution has been observed under both UV and sunlight. nih.govscilit.com The formation of these toxic byproducts is a significant concern, as PBDFs are structurally similar to dioxins. epa.govresearchgate.net The mechanism for PBDF formation is thought to involve the intramolecular cyclization of ortho-brominated radical intermediates. nih.govepa.gov

Biodegradation Pathways

Microbial activity plays a crucial role in the degradation of this compound, particularly through reductive debromination under both anaerobic and aerobic conditions.

Microbial-Mediated Reductive Debromination (Aerobic and Anaerobic Conditions)

Anaerobic Conditions:

Under anaerobic conditions, microbial communities in environments such as sewage sludge and river sediments can mediate the reductive debromination of this compound. nih.govosti.govncku.edu.tw In these oxygen-depleted settings, this compound can serve as an electron acceptor for anaerobic respiration. This process involves the sequential removal of bromine atoms, leading to the formation of various lower brominated congeners. nih.govncku.edu.twnih.gov

Studies have shown that in anaerobic sewage sludge, this compound concentrations can decrease by 30% over 238 days, with the formation of nonabromodiphenyl and octabromodiphenyl ether congeners. nih.gov The debromination preferentially occurs at the para and meta positions. nih.govfrontiersin.org In river sediments, anaerobic microbes have been shown to successively debrominate this compound to a wide range of products, including nona-, octa-, hepta-, hexa-, penta-, tetra-, tri-, di-, and even mono-brominated diphenyl ethers. ncku.edu.tw The rate of this anaerobic debromination can be enhanced by the presence of substances like surfactants, vitamin B12, and zero-valent iron. ncku.edu.tw However, the complete degradation of this compound under anaerobic conditions is a slow process, with estimated half-lives ranging from 700 days in digested sewage sludge to 10 years in some anaerobic sediment cultures. nih.gov

Aerobic Conditions:

Aerobic biodegradation of this compound has also been documented, involving different microbial pathways than anaerobic degradation. Several bacterial strains have been identified that can degrade this compound under aerobic conditions. For example, Lysinibacillus fusiformis strain DB-1, isolated from a contaminated sediment, can transform this compound into lower brominated congeners. njit.edu Similarly, a complex bacterial community dominated by Brevibacillus sp. and Achromobacter sp. demonstrated an 87.7% degradation efficiency for 10 mg/L of this compound within 120 hours. ijournals.cn The degradation mechanism in this case involved debromination, hydroxylation, ether bond cleavage, and ring opening. ijournals.cn

Other studies have identified Rhodococcus ruber TAW-CT127, which can degrade 81.07% of a 50 mg/L BDE-209 solution, producing hexabromo-, octabromo-, and nonabromo-diphenyl ethers as intermediates. nih.gov This strain possesses multiple dehalogenases and biphenyl-2,3-dioxygenase, which are likely involved in the degradation process. nih.gov Furthermore, a coupled UV photolysis and aerobic biodegradation process has been shown to be effective, with a higher degradation rate than either process alone. nih.gov In such a system, facultative chemotrophic bacteria like Acidovorax spp., Pseudomonas spp., Novosphingobium spp., and Sphingomonas spp. play a dominant role in the biodegradation of this compound and its photolytic products. nih.gov

Interactive Data Tables

Table 1: Photolytic Degradation of this compound in Various Matrices

MatrixLight SourceHalf-LifeKey FindingsReference
TolueneArtificial Sunlight< 15 minRapid degradation nih.gov
Silica GelArtificial Sunlight< 15 minRapid degradation nih.gov
SandArtificial & Natural Sunlight40 - 200 hSlower degradation than in solvents nih.gov
SedimentArtificial & Natural Sunlight40 - 200 hSlower degradation than in solvents nih.gov
SoilArtificial & Natural Sunlight40 - 200 hSlower degradation than in solvents nih.gov
House Dust (spiked)Natural Sunlight~301 h (calculated from rate)Degradation observed oup.com
House Dust (natural)Natural Sunlight~408 h (calculated from rate)Degradation observed oup.com

Table 2: Microbial Degradation of this compound

ConditionMicroorganism/CommunityDegradation Efficiency/RateKey ProductsReference
AnaerobicSewage Sludge Microcosm30% decrease in 238 daysNona- and Octa-BDEs nih.gov
AnaerobicRiver Sediment MicrobesSuccessive debrominationNona- to Mono-BDEs ncku.edu.tw
AerobicLysinibacillus fusiformis DB-1Transformation observedLower brominated BDEs njit.edu
AerobicBrevibacillus sp. & Achromobacter sp.87.7% of 10 mg/L in 120 hHydroxylated and debrominated products ijournals.cn
AerobicRhodococcus ruber TAW-CT12781.07% of 50 mg/LHexa-, Octa-, and Nona-BDEs nih.gov
Aerobic (Coupled UV)Mixed Bacterial Culture1.31 × 10⁻² day⁻¹Not specified nih.gov

Biodegradation in Sewage Sludge and Sediment Matrices

This compound is known to accumulate in solid materials like soil and sediments due to its hydrophobicity. nih.gov Anaerobic sewage sludge has been shown to be a medium for the reductive debromination of BDE-209, leading to the formation of nona- and octa-brominated diphenyl ethers after extended incubation periods. berkeley.edu For instance, one study observed this transformation after 238 days. berkeley.edu The biosorption of BDE-209 onto anaerobic granular sludge is a key initial step, with the amount of sorption increasing with higher BDE-209 concentrations. nih.gov Kinetic studies have revealed that this biosorption follows a pseudo-second-order model. nih.gov

In anaerobic microcosms using contaminated sediment, the introduction of organic compost materials has been shown to enhance the removal of BDE-209. researchgate.net This process involves both sorption to the organic matter and biodegradation by the microbial communities present. researchgate.net

Identification and Characterization of Microbial Strains Involved in Degradation

Several bacterial species have been identified as capable of degrading BDE-209. Under aerobic conditions, a complex bacterial community comprising Brevibacillus sp. (M1) and Achromobacter sp. (M2) has demonstrated effective degradation of BDE-209. nih.gov In a soil/water slurry system, a mixed bacterial culture was able to biodegrade 70% of the initial BDE-209 over six months. researchgate.net

In anaerobic environments, key microorganisms associated with BDE-209 degradation in the presence of compost include Methylophilus spp., Pseudomonas spp., Clostridium spp., and Dehalococcoides sp. researchgate.net Pseudomonas spp. and Acinetobacter spp. are frequently found in habitats contaminated with polybrominated diphenyl ethers (PBDEs) and are known to degrade BDE-209. nih.gov A study involving an aerobic clay slurry microcosm identified Chitinophaga spp., Methyloversatilis spp., Terrimonas spp., and Pseudomonas spp. as the dominant bacteria in a BDE-209-degrading mixed culture. nih.gov The dechlorinating bacterium, Sulfurospirillum multivorans, has also been found to debrominate BDE-209 to octa- and hepta-BDE congeners in pure cultures. berkeley.edu

Proposed Metabolic Pathways: Debromination, Hydroxylation, and Ring Opening

The biodegradation of BDE-209 involves several key metabolic steps. Under aerobic conditions, the proposed pathway includes debromination, hydroxylation, deprotonation, cleavage of the ether bond, and subsequent ring-opening. nih.gov The initial attack often involves the removal of bromine atoms, a process known as debromination. nih.gov This is followed by hydroxylation, where hydroxyl groups are added to the diphenyl ether structure. nih.gov The ether bond connecting the two phenyl rings can then be broken, leading to the formation of simpler aromatic compounds, which can be further degraded through ring opening. nih.govacs.org

The cytochrome P450 (CYP) enzyme is believed to be a key player in the aerobic degradation of BDE-209 by the complex of Brevibacillus sp. and Achromobacter sp., with intracellular enzymes making the most significant contribution to the process. nih.gov

Formation of Specific Lower Brominated Congeners via Biodegradation

A significant consequence of BDE-209 biodegradation is the formation of lower brominated diphenyl ether congeners, which can sometimes be more toxic than the parent compound. Anaerobic degradation of BDE-209 in sewage sludge has been observed to produce nona- and octa-BDEs. berkeley.edu Further degradation can lead to the formation of hepta-BDEs. berkeley.edu In a study with a Dehalococcoides-containing enrichment culture, the debromination of hepta-BDE 183 resulted in the production of congeners ranging from hexa-BDEs down to diphenyl ether. frontiersin.org

The following table summarizes the lower brominated congeners formed from BDE-209 biodegradation as identified in various studies.

Original CompoundTransformation ProcessResulting CongenersSource
Decabromodiphenyl ether (BDE-209)Anaerobic BiodegradationNona- and Octa-BDEs berkeley.edu
Decabromodiphenyl ether (BDE-209)Anaerobic BiodegradationOcta- and Hepta-BDEs berkeley.edu
Hepta-BDE 183Anaerobic BiodegradationHexa-, Penta-, Tetra-, Tri-, and Mono-BDEs, Diphenyl ether frontiersin.org

Other Abiotic Transformation Processes

Besides biodegradation, BDE-209 can be transformed through other abiotic processes in the environment.

Chemical Reduction by Inorganic Agents

Mechanochemical processes using reducing agents can effectively degrade BDE-209. In one study, iron (Fe) powder acted as a reducing agent, initiating the debromination of BDE-209 during a co-milling process. mdpi.com This method offers the advantage of operating at mild temperatures and pressures without the use of organic solvents. mdpi.com

Oxidative Degradation Mechanisms

Oxidative processes also contribute to the degradation of BDE-209. One effective method involves the use of potassium permanganate (B83412) (KMnO4) in a sulfuric acid medium. acs.orgnih.gov This process leads to the cleavage of the ether bond to form pentabromophenol (B1679275) and also involves direct oxidation of the benzene (B151609) rings to produce hydroxylated PBDEs. acs.orgnih.gov A total of 15 intermediate oxidative products have been detected in this process. acs.orgnih.gov

Another oxidative pathway is TiO2-mediated photocatalysis under UV irradiation. acs.org In aqueous TiO2 dispersions, BDE-209 can be efficiently debrominated. acs.orgamazonaws.com The degradation is initiated by hydroxyl radicals (•OH), leading to the formation of brominated dienoic acids, which are further degraded with prolonged UV exposure. acs.org A Fenton-persulfate coupling method has also been shown to effectively degrade BDE-209 in soil. nih.gov In this system, sulfate (B86663) radicals (SO4•−) and hydroxyl radicals (•OH) attack the BDE-209 molecule, leading to debromination and the formation of lower-brominated hydroxylated products and bromophenols. nih.gov

Hydrothermal Treatment and Degradation

Hydrothermal treatment has been investigated as a potential method for the degradation of this compound (BDE-209). Research has shown that decomposition of BDE-209 can be observed at temperatures over 200°C, with more than 99% degradation achieved after 10 minutes at 300°C in a micro autoclave filled with water. nih.gov The reactivity of the bromine substituents during this process is not uniform; the para and meta bromines are more readily cleaved, while the ortho bromines exhibit extremely low reactivity. nih.gov

Kinetic Studies of Environmental Degradation Pathways

Kinetic studies provide valuable insights into the rates and mechanisms of this compound degradation in various environmental compartments. The thermal decomposition of BDE-209 in oxidative processes is dominated by the barrierless fission of the ether linkage, with a branching ratio exceeding 80% at all temperatures. researchgate.net This initial step leads to the formation of pentabromophenyl and pentabromophenoxy radicals. researchgate.net

The photolytic degradation of decabromodiphenyl ethane (B1197151) (DBDPE), a structurally similar flame retardant, has been shown to follow pseudo-first-order kinetics in several matrices, with half-lives varying significantly depending on the medium. nih.gov For instance, the half-life was 6.0 minutes in tetrahydrofuran (B95107) and 16.6 minutes in n-hexane. nih.gov In anaerobic bioreactors, the degradation of BDE-209 also followed first-order reaction kinetics, with a higher removal rate observed under thermophilic conditions compared to mesophilic conditions. nih.gov

The degradation of BDE-209 in a UV/chlorine system is influenced by several factors. The contribution to degradation was ranked as direct photolysis > HO• > •Cl. nih.gov The presence of other substances, such as nitrate, sulfate, bicarbonate, and humic acid, was found to be unfavorable for BDE-209 degradation. nih.gov

Environmental Significance of Transformation Products

Implications for Changes in Environmental Persistence

The transformation of this compound in the environment leads to the formation of various degradation products, which can have different persistence levels than the parent compound. The debromination of BDE-209 results in the formation of lower-brominated diphenyl ethers. nih.govnih.gov These less brominated congeners can be more toxic and bioaccumulative than BDE-209 itself. nih.gov

The persistence of these transformation products is a significant concern because, like many halogenated organic compounds, they generally have limited biodegradability and a tendency to accumulate in the environment. nih.gov The transformation processes, both abiotic (e.g., photodegradation, thermal decomposition) and biotic (e.g., microbial degradation), play a crucial role in determining the ultimate fate and persistence of these compounds in various environmental matrices such as air, water, soil, and sediment. nih.govnih.gov

Implications for Altered Bioaccumulation Potential

The transformation of this compound into its various metabolites has significant implications for their bioaccumulation potential. BDE-209 itself is lipophilic and can accumulate in organisms. nih.gov However, its degradation products, particularly the lower-brominated congeners, can exhibit different bioaccumulation behaviors.

Studies have shown that fish can debrominate BDE-209, leading to the accumulation of congeners like BDE-206, BDE-207, and BDE-208 in their tissues, with the liver being a primary site of accumulation. nih.gov The molar fraction of these lower-brominated congeners was found to be higher in fish tissues compared to the fraction of BDE-209 in their diet, suggesting differential adsorption and metabolism. nih.gov Similarly, earthworms have been observed to biodegrade BDE-209 into BDE-206 and BDE-208. nih.gov The presence of other contaminants, such as lead, can affect the transformation efficiency and lead to the detection of several lower-brominated diphenyl ethers. nih.gov This biotransformation is critical as some of these metabolites may have a higher potential for bioaccumulation and biomagnification through the food chain than the original compound. nih.gov

Assessment of Uncertainties Regarding Environmental Relevance

Assessing the environmental relevance of this compound's transformation products is subject to several uncertainties. A key challenge lies in accurately measuring these compounds in environmental samples and biological tissues. The metabolism of BDE-209 into lower-brominated diphenyl ethers and hydroxylated polybrominated diphenyl ethers (OH-PBDEs) can be influenced by measurement errors, including the risk of sample contamination and analytical degradation. frontiersin.org

Furthermore, real-world environmental exposure involves the co-existence of multiple pollutants. frontiersin.org This can lead to synergistic or antagonistic toxicological effects, creating complex mechanisms that are difficult to fully understand and predict. frontiersin.org The interaction of BDE-209 with other substances in the environment, such as microplastics, can also alter its degradation pathways and the types and abundance of its transformation products. nih.gov For instance, polystyrene microplastics have been shown to inhibit the degradation of BDE-209. nih.gov Further research is needed to fully comprehend the photolytic degradation patterns of BDE-209 and its analogs in the natural environment and to define the environmental risks associated with their metabolites. nih.govacs.org

Bioaccumulation and Biotransformation in Ecological Systems

Bioaccumulation Potential in Aquatic and Terrestrial Biota

The bioaccumulation potential of a chemical is its propensity to be taken up by an organism from the environment, either directly from the surrounding medium (e.g., water) or through the consumption of contaminated food. For persistent and hydrophobic compounds like decaBDE, this is a significant concern.

The bioavailability of decaBDE is influenced by its strong affinity for organic matter in soil and sediment, which can reduce its uptake by organisms. However, its presence in these environmental compartments still allows for potential exposure.

In aquatic environments, uptake of decaBDE in fish can occur through the gills and skin, as well as through dietary intake. chemsafetypro.com For highly hydrophobic substances, dietary uptake is often the more significant pathway. chemsafetypro.com Studies on juvenile lake whitefish (Coregonus clupeaformis) have shown that decaBDE (BDE-209) is taken up from the diet and accumulates in tissues, with the liver being a primary site of accumulation. nih.gov

In terrestrial systems, the uptake of decaBDE has been observed in various organisms. For plants like rice (Oryza sativa), studies on the structurally similar decabromodiphenyl ether (BDE-209) suggest that uptake into the roots is a passive process, likely dominated by the apoplastic pathway. nih.gov This indicates that the compound can move into the root tissues from the surrounding soil.

Bioaccumulation factors (BAFs) and biota-sediment accumulation factors (BSAFs) are key metrics for quantifying the bioaccumulation potential of chemicals. BAFs relate the concentration of a chemical in an organism to its concentration in the surrounding medium (e.g., water), while BSAFs compare the concentration in an organism to that in the sediment. ca.govnih.govdren.mil

For hydrophobic organic compounds, BSAF values are often normalized to the lipid content of the organism and the organic carbon content of the sediment. dren.mil A BSAF value greater than 1 indicates that the organism is accumulating the chemical to a concentration higher than that in the sediment, suggesting a potential for bioaccumulation.

The following table presents a conceptual overview of how BSAF values are interpreted for assessing bioaccumulation.

BSAF ValueInterpretation
> 2Macro-concentrator
1 - 2Micro-concentrator
< 1De-concentrator

This table provides a general interpretation of BSAF values based on established frameworks. researchgate.net

The accumulation of decaBDE and its metabolites can vary significantly among different species. researchgate.net This variability is often linked to differences in metabolism, feeding habits, and trophic level.

For instance, in a study on juvenile lake whitefish, exposure to BDE-209 led to the detection of BDE-209 itself, as well as its lower brominated metabolites (BDE-206, 207, and 208), in both liver and carcass tissues. nih.gov The concentrations of all these congeners were higher in the liver, indicating its role as the primary organ for accumulation and metabolism. nih.gov The study also suggested that BDE-206 might be a major metabolite resulting from the debromination of BDE-209 in this species. nih.gov

Biomagnification and Trophic Transfer Dynamics

Biomagnification is the process whereby the concentration of a contaminant increases in organisms at successively higher levels in a food chain. This phenomenon is a significant concern for persistent and bioaccumulative substances.

Biomagnification factors (BMFs) are used to quantify the transfer of a chemical from prey to predator. A BMF is calculated as the ratio of the chemical's concentration in a predator to its concentration in the predator's prey. chemsafetypro.com A BMF value greater than 1 suggests that the chemical is biomagnifying. oup.comoup.com

The potential for biomagnification is influenced by the chemical's properties, such as its octanol-water partition coefficient (Kow), and the characteristics of the food web. psu.edu For very hydrophobic compounds that are not easily metabolized, biomagnification is more likely to occur. sfu.ca

While specific BMF values for decaBDE are not detailed in the provided search results, the principles of biomagnification for persistent organic pollutants are well-established. The following table illustrates hypothetical BMF values to demonstrate the concept of biomagnification.

Predator-Prey RelationshipHypothetical BMFImplication
Large Fish - Small Fish1.5Biomagnification
Fish-Eating Bird - Large Fish2.0Biomagnification
Insect - Plant0.8Trophic Dilution

This is an illustrative table. Actual BMFs are species- and ecosystem-specific.

Trophic magnification factors (TMFs) provide a measure of a chemical's concentration change across an entire food web. A TMF is determined from the slope of the regression between the log-transformed concentration of a chemical and the trophic level of the organisms in the food web. researchgate.net A TMF greater than 1 indicates that the chemical is biomagnifying through the food web. karenkiddlab.com

Studies on various persistent organic pollutants have shown that TMFs can vary depending on the ecosystem and the specific chemical. karenkiddlab.com For instance, research on decabromodiphenyl ethane (B1197151) (DBDPE), a replacement for decaBDE, has indicated that while some studies show potential for trophic magnification, others suggest trophic dilution. nih.govnih.govoup.com This highlights the complexity of assessing biomagnification in natural environments. The structure of the food web and the feeding relationships among organisms can significantly influence the trophic transfer of contaminants. researchgate.net

The following table provides a conceptual framework for interpreting TMFs.

TMF ValueInterpretation
> 1Trophic Magnification
= 1No net change with trophic level
< 1Trophic Dilution

This table provides a general interpretation of TMF values.

Challenges and Methodological Considerations in Biomagnification Assessment for Hydrophobic Compounds

The assessment of biomagnification for highly hydrophobic compounds like decabromodiphenyl oxide presents a number of scientific and methodological challenges. Traditional bioaccumulation assessments often rely on standardized aquatic test systems and the bioconcentration factor (BCF) as a key metric. nih.gov However, for substances with very low water solubility and high hydrophobicity, such as this compound, these methods can be inappropriate and yield unreliable results. nih.gov

One of the primary challenges is the difficulty in accurately measuring and interpreting the bioaccumulation potential of these substances. nih.gov Highly hydrophobic organic substances are not readily soluble in water, which is the primary exposure route in many standard tests. nih.gov Their tendency to partition into organic matter means that in real-world environments, exposure through diet (biomagnification) is a more significant pathway than direct uptake from water (bioconcentration).

Furthermore, the physical and chemical properties of this compound and similar compounds complicate laboratory testing. Its large molecular size may hinder its ability to pass through biological membranes, potentially limiting its uptake and accumulation.

Methodological considerations for a more accurate assessment of biomagnification include:

Field-Based Studies: Utilizing data from real-world ecosystems provides a more realistic picture of biomagnification. oup.comoup.com These studies should incorporate well-characterized food webs to accurately determine trophic magnification factors (TMFs) and biomagnification factors (BMFs). oup.comoup.com

Thermodynamic Metrics: Instead of relying solely on concentration, using metrics based on fugacity or chemical activity can provide a more thermodynamically relevant measure of biomagnification. oup.comnih.gov A BMF greater than one, when expressed in these terms, indicates a true increase in chemical potential from prey to predator. oup.com

Consideration of Organism Physiology: Differences in body temperature and lipid composition between organisms in a food web can significantly influence the biomagnification of hydrophobic compounds. oup.comnih.govresearchgate.net For instance, the transfer from a cold-blooded (poikilothermic) prey to a warm-blooded (endothermic) predator can result in thermodynamic biomagnification due to differences in lipid solubility at different temperatures. researchgate.net

Standardized Guidelines: There is a recognized need for standardized guidelines for conducting and evaluating field-based biomagnification studies to ensure data quality and comparability across different studies. oup.com This includes detailed reporting of sampling methods, analytical procedures, and the ecological characteristics of the study site. oup.comoup.com

Weight of Evidence Approach: A weight of evidence meta-analysis, which evaluates and integrates findings from multiple studies, can provide a more robust assessment of a substance's biomagnification potential, especially for "difficult-to-test" substances. oup.comoup.comnih.gov

Metabolic Debromination and Biotransformation in Organisms

Endogenous Metabolic Capacity of Biota to Debrominate this compound

A growing body of evidence demonstrates that various organisms possess the intrinsic metabolic capability to debrominate this compound (BDE-209). acs.orgwikipedia.org This process involves the removal of bromine atoms from the parent molecule, leading to the formation of lower-brominated polybrominated diphenyl ether (PBDE) congeners. acs.orgwikipedia.org

Studies have shown this metabolic transformation in a range of species, including fish, birds, and mammals. wikipedia.org For example, research on fish has revealed that they can metabolize BDE-209. wikipedia.orgnih.gov In vivo studies with rainbow trout and carp (B13450389) have shown that BDE-209 can be debrominated to hepta-, octa-, and nona-brominated congeners. acs.org The extent and products of this metabolism can vary between species. For instance, in one study, about 65% of BDE-209 was transformed to hexa-PBDEs in carp, while trout liver microsomes primarily produced octa- and nona-PBDEs, highlighting species-specific metabolic pathways. acs.org

In juvenile lake whitefish fed diets containing BDE-209, the liver was identified as the primary organ for accumulation. nih.gov The distribution of PBDE congeners in the fish tissues differed from the diet, with a lower molar fraction of BDE-209 and higher fractions of BDE-206, BDE-207, and BDE-208, indicating differential absorption and metabolism. nih.gov

Similarly, studies in rats have demonstrated the in vivo debromination of BDE-209, with the formation of nona- and octa-BDEs. nih.gov This indicates that the metabolic machinery required for this biotransformation is not limited to aquatic organisms. The process of reductive debromination has also been observed in anaerobic bacteria, suggesting that microbial action in environments like sewage sludge can contribute to the breakdown of this compound. berkeley.edunih.gov

It is important to note that while the capacity for debromination exists, the efficiency and rate can differ significantly among species and even within different tissues of the same organism. acs.orgwikipedia.org

Identification of Debromination Products in Biological Samples

The metabolic debromination of this compound results in the formation of various lower-brominated PBDE congeners, which have been identified in biological samples from both laboratory and field studies. acs.orgnih.gov

In a study of a wastewater-receiving stream, several PBDE congeners not present in the commercial this compound mixture or in the surrounding sludge and sediment were detected in aquatic biota, including sunfish, creek chub, and crayfish. acs.orgnih.gov These included BDE-179, BDE-184, BDE-188, BDE-201, and BDE-202, which have been previously identified as products of BDE-209 debromination in laboratory settings. acs.orgnih.gov This provides strong evidence for the metabolic transformation of this compound under real-world environmental conditions. acs.orgnih.gov

In controlled feeding studies with juvenile lake whitefish, four PBDE congeners were detected in their livers and carcasses: BDE-206, BDE-207, BDE-208, and BDE-209. nih.gov The elevated fractions of the lower-brominated congeners compared to the diet strongly suggest they are metabolites of BDE-209. nih.gov Similarly, in studies with rats, BDE-209, three nona-BDEs, and four octa-BDEs were found to accumulate in tissues following dietary exposure. nih.gov A nona-BDE (BDE-207) and two octa-BDEs (BDE-197 and BDE-201) were identified as likely products of meta-debromination of the parent compound. nih.gov

The table below summarizes some of the identified debromination products of this compound in various organisms.

Identified Debromination Products of this compound in Biota

OrganismIdentified Debromination ProductsReference
Sunfish, Creek Chub, CrayfishBDE-179, BDE-184, BDE-188, BDE-201, BDE-202 acs.orgnih.gov
Lake Whitefish (juvenile)BDE-206, BDE-207, BDE-208 nih.gov
RatsNona-BDEs (including BDE-207), Octa-BDEs (including BDE-197 and BDE-201) nih.gov
CarpHexa-PBDEs, Hepta-, Octa-, and Nona-PBDEs acs.org
Rainbow TroutHepta-, Octa-, and Nona-PBDEs acs.org

Advanced Analytical Methodologies for Decabromodiphenyl Oxide Research

Extraction and Sample Preparation Techniques

The initial and most critical step in the analysis of Decabromodiphenyl oxide is its extraction from the sample matrix. The choice of extraction technique is dependent on the sample type (e.g., sediment, tissue, water, air) and the subsequent analytical method. mdpi.com

Accelerated Solvent Extraction (ASE), also known as Pressurized Solvent Extraction (PSE), is a highly efficient technique for extracting organic compounds from solid and semi-solid samples. wikipedia.orgthermofisher.com It utilizes elevated temperatures (up to 200°C) and pressures (1500–2000 psi) to increase the speed and efficiency of the extraction process, requiring less solvent and time compared to traditional methods like Soxhlet extraction. wikipedia.orgthermoscientific.comthermofisher.com The high pressure keeps the solvent in a liquid state above its boiling point, which enhances analyte solubility and reduces solvent viscosity, thereby improving the diffusion of the analyte from the matrix. thermofisher.com

ASE is a U.S. EPA-approved method (Method 3545A) for a variety of persistent organic pollutants, including polybrominated diphenyl ethers (PBDEs). thermofisher.comthermofisher.com For the analysis of this compound in air samples, ASE has been successfully employed for extraction. researchgate.net In sediment analysis, pressurized liquid extraction with solvents like n-hexane/acetone has been used, often followed by multi-step cleanup procedures to remove interfering substances. nih.gov

Table 1: ASE Operational Parameters for Brominated Flame Retardant Analysis

Parameter Setting Rationale Source
Temperature 100 - 200 °C Increases extraction efficiency and analyte solubility. thermoscientific.com
Pressure 1500 - 2000 psi Maintains solvent in a liquid state above its boiling point. thermoscientific.com
Solvent Toluene (B28343), n-hexane/acetone Choice depends on matrix and target analyte polarity. thermoscientific.comnih.gov

| Static Cycles | 2 | Allows for sufficient time for the solvent to penetrate the matrix and dissolve the analyte. | nih.gov |

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a sample preparation technique that combines solvent extraction with dispersive solid-phase extraction (dSPE) for cleanup. mdpi.comquechers.eu Originally developed for pesticide residue analysis in food, its application has expanded to include other organic contaminants like brominated flame retardants (BFRs) in various matrices. mdpi.comquechers.eu

The typical QuEChERS procedure involves an initial extraction with an organic solvent (commonly acetonitrile), followed by the addition of salts to induce phase separation and a dSPE cleanup step where the extract is mixed with a sorbent to remove interferences. mdpi.com For BFRs, including this compound, QuEChERS-like techniques have been employed for samples such as fish, shellfish, and other animal tissues. mdpi.commdpi.com Modifications to the standard QuEChERS protocol, such as adjusting the pH or using different sorbent combinations, can be implemented to optimize the recovery of specific analytes like DBDO. quechers.eu

Solid-Phase Extraction (SPE) is a widely used sample cleanup and pre-concentration technique that partitions analytes between a liquid sample and a solid stationary phase (sorbent). sigmaaldrich.commdpi.com It offers advantages over liquid-liquid extraction by reducing solvent consumption, improving selectivity, and enabling easier automation. mdpi.comsigmaaldrich.com

For the analysis of this compound and other PBDEs, SPE is a crucial step for removing matrix interferences from complex extracts derived from environmental samples like sediment and water, as well as biological samples. mdpi.comnih.govnih.gov Various sorbents can be used depending on the nature of the analyte and the matrix. For instance, a multi-step cleanup procedure for sediment extracts may involve gel permeation chromatography followed by SPE on both Oasis™ HLB and silica (B1680970) cartridges to isolate the target BFRs. nih.gov A novel SPE method using a cross-linked starch-based polymer as an adsorbent has been developed for the extraction of PBDEs from water samples, demonstrating good recoveries for BDE-209. nih.gov

Table 2: SPE Sorbent and Elution Solvents for PBDE Analysis in Water

Parameter Details Finding Source
Adsorbent Cross-linked starch-based polymer 500 mg of adsorbent was sufficient for effective extraction from 1000 mL water samples. nih.gov

| Elution Solvent | Dichloromethane/n-hexane (50:50, v/v)| Provided the highest extraction recovery (70.8–105.3%) for a range of PBDEs, including BDE-209. | nih.gov |

Liquid-Liquid Extraction (LLE) is a conventional method for separating compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. mdpi.com It has been frequently used for the extraction of BFRs from biological samples like serum, urine, and animal tissues. mdpi.com For instance, in the analysis of industrial sewage, chloroform (B151607) has been used as the extraction solvent for this compound. osti.gov Although effective, LLE can be labor-intensive and consume large volumes of organic solvents compared to more modern techniques. mdpi.com

In recent years, several microextraction techniques have emerged, offering significant advantages in terms of reduced solvent consumption, minimized sample volume, and integration of extraction and pre-concentration into a single step. mdpi.com

Liquid-Phase Microextraction (LPME) encompasses several variations, including single-drop microextraction (SDME) and hollow-fiber LPME (HF-LPME). mdpi.comnih.gov A method using SDME with toluene as the extraction solvent has been developed for the determination of Decabromodiphenyl ether in water samples, achieving a detection limit of 0.7 ng/mL. nih.gov Another study utilized nitrogen-doped carbon nanotubes reinforced HF-LPME for the simultaneous determination of tetrabromobisphenol A (TBBPA) and this compound in serum and urine. mdpi.com

Dispersive liquid-liquid microextraction (DLLME) is another rapid and efficient technique where a mixture of an extraction solvent and a disperser solvent is injected into the aqueous sample, forming a cloudy solution that facilitates the extraction of the analyte into fine droplets of the extraction solvent. researchgate.net This method has been successfully applied to the extraction of PBDEs from water samples. researchgate.net

Table 3: Optimized Conditions for Single-Drop Microextraction of Decabromodiphenyl Ether

Parameter Optimal Condition Source
Extraction Solvent Toluene nih.gov
Microdrop Volume 3.0 µL nih.gov
Extraction Time 15 min nih.gov

| Stirring Speed | 600 rpm | nih.gov |

Chromatographic and Spectrometric Detection Techniques

Following extraction and cleanup, the final determination of this compound is performed using various chromatographic and spectrometric techniques. The choice of instrument depends on the required sensitivity, selectivity, and the nature of the sample matrix.

High-Performance Liquid Chromatography (HPLC) is a robust technique used for the separation and quantification of DBDO. dnacih.comnih.gov It is often coupled with a UV spectrophotometric detector. nih.gov For example, HPLC has been used to determine DBDO in feed and to analyze extracts from water samples after SDME. nih.govwho.int

Gas Chromatography (GC) coupled with Mass Spectrometry (MS) is one of the most powerful and widely used techniques for the analysis of DBDE. mdpi.com Due to the high boiling point and thermal lability of DBDO, specialized GC conditions, such as short columns and high-pressure injection, are often required. researchgate.net

Electron Capture Negative Ionization (ECNI)-MS is particularly well-suited for halogenated compounds like DBDO, offering high sensitivity and selectivity. nih.govacs.orgresearchgate.net This technique has been used to quantify DBDO in sewage sludge, sediment, and indoor air. acs.orgresearchgate.net The instrumental detection limit for DBDO using GC-NCI-MS can be as low as 2 pg. researchgate.net

High-Resolution Mass Spectrometry (HRMS) provides very high mass accuracy, which is crucial for the unambiguous identification of target compounds in complex matrices. mdpi.comacs.org

A novel method using a Direct Insertion Probe (DIP) coupled with magnetic sector HRMS has been developed for the rapid quantification of DBDO in plastics without any sample preparation. rsc.org This method demonstrated excellent linearity and a very low limit of detection (0.112 mg kg⁻¹). rsc.org

Spectrophotometry offers a simpler and more accessible method for the determination of DBDO, particularly in less complex samples like industrial sewage, after an appropriate extraction and concentration step. osti.goviarc.fr

Table 4: Performance of Direct Insertion Probe-HRMS for BDE-209 in Plastics

Parameter Result Source
Linearity (R²) > 0.999 rsc.org
Concentration Range 0.1–2% w/w rsc.org
Limit of Detection (LOD) 0.112 mg kg⁻¹ rsc.org

| Relative Standard Deviation (RSD) | 0.32% - 0.42% | rsc.org |

Gas Chromatography-High Resolution Mass Spectrometry (GC-HRMS)

Gas chromatography coupled with high-resolution mass spectrometry (GC-HRMS) is a powerful and reliable technique for the analysis of polybrominated diphenyl ethers (PBDEs), including this compound. nih.govnih.gov This method offers high selectivity and sensitivity, making it suitable for detecting low levels of these compounds in complex environmental and biological samples. nih.govnih.gov HRMS instruments, with their dual magnetic and electrostatic sectors, provide enhanced sensitivity for higher molecular weight analytes like the more brominated congeners, which is particularly advantageous for the confident quantification of hepta- through decaBDEs. nih.gov The use of isotope dilution with ¹³C-labeled standards in conjunction with GC-HRMS allows for highly accurate and precise measurements. nih.govnih.gov

The effectiveness of GC-HRMS has been demonstrated in the analysis of PBDEs in various matrices, including fish, sediment, wastewater effluent, and sludge. nih.govnih.gov For instance, a GC/HRMS method was successfully used to determine PBDE concentrations in fish tissue, with the instrument detection limit for individual congeners ranging from 0.1 to 4.8 picograms. nih.gov In another application, GC-Orbitrap MS technology demonstrated excellent performance for the targeted analysis of 27 PBDE congeners in environmental samples, achieving instrumental detection limits between 6 and 250 femtograms on-column. thermofisher.com This high-resolution accurate-mass approach ensures correct compound identification by maintaining mass accuracy and spectral fidelity, as illustrated by the consistent <2 ppm mass accuracy achieved for each ion in the isotopic cluster of BDE-209. thermofisher.com

Table 1: Performance of GC-HRMS for this compound Analysis

Parameter Value Reference
Instrument Detection Limit 6 - 250 fg on-column thermofisher.com
Mass Accuracy <2 ppm thermofisher.com
Repeatability (%RSD) 2% - 10% thermofisher.com

Despite its advantages, the long run times of some GC-HRMS methods, which can be around 45 minutes, can limit sample throughput. thermofisher.com However, advancements in GC column technology are enabling faster, single-run analyses of all PBDE congeners, including the thermally labile BDE-209. chromatographyonline.comresearchgate.net

Gas Chromatography-Low Resolution Mass Spectrometry (GC-LRMS)

Gas chromatography-low resolution mass spectrometry (GC-LRMS) is another widely used technique for the analysis of PBDEs. While generally less sensitive and selective than GC-HRMS, GC-LRMS, particularly when operated in electron capture negative ionization (ECNI) mode, can achieve low detection limits. nih.gov The reported limits of detection (LOD) for LR-EI-MS range from 0.53 to 32.09 pg, whereas for LR-ECNI-MS, the LOD is significantly lower, ranging from 30 fg to 1.72 pg. nih.gov This makes GC-ECNI-MS particularly useful for analyzing samples with low concentrations, such as human serum. nih.gov

However, a significant drawback of LR-EI-MS is the considerable decrease in sensitivity when measuring congeners with more than six bromine atoms. nih.gov Furthermore, GC-ECNI-MS methods rely on monitoring bromide ions (m/z 79 and 81), which can lead to interferences from other brominated compounds that produce the same fragment ions. nih.gov Methoxylated PBDEs (MeO-BDEs), which are often co-extracted with PBDEs from environmental samples, can also cause interferences in both GC/EI-MS and GC/ECNI-MS methods due to their close elution times. nih.gov

For complex matrices like sediment, single quadrupole GC-MS may be hindered by interfering co-extractants. shimadzu.com In such cases, tandem mass spectrometry (GC-MS/MS) offers enhanced selectivity. shimadzu.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a viable alternative to GC-based methods, particularly for addressing the thermal degradation issues associated with highly brominated PBDEs like BDE-209. sciex.comresearchgate.net Traditional GC analysis can cause thermal breakdown of BDE-209 in the injector and on the column. cdc.gov LC-MS/MS avoids these high temperatures, allowing for more accurate quantification. researchgate.net

One of the challenges for LC-MS/MS analysis of PBDEs has been the poor ionization efficiency of these nonpolar compounds using common techniques like electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI). nih.govnih.gov However, the development of atmospheric pressure photoionization (APPI) has provided a solution. nih.govsciex.com Using APPI, PBDEs can be ionized effectively, enabling sensitive detection. nih.gov An LC/NI-APPI/MS/MS method has been successfully developed and validated for the analysis of eight PBDE congeners, including BDE-209, in house dust. researchgate.net This method demonstrated on-column limits of detection between 2.4 and 27.8 pg for the studied congeners. researchgate.net

Another study utilizing an LC-MS/MS system with a PhotoSpray® ion source reported instrumental detection limits for selected PBDE congeners ranging from 0.07 to 0.24 ppb. sciex.com While this method showed a lack of signal for some lower brominated congeners, it proved accurate for the majority of the targeted PBDEs. sciex.com

Table 2: LC-MS/MS Instrumental Detection Limits for Selected PBDEs

Compound Instrumental Detection Limit (ppb)
BDE-47 0.07
BDE-99 0.11
BDE-153 0.15
BDE-209 0.24

Source: sciex.com

LC-MS/MS offers the significant advantage of being able to analyze PBDEs and their hydroxylated and methoxylated analogs simultaneously, although the detection limits for PBDEs and MeO-BDEs can be higher than for their hydroxylated counterparts due to differences in ionization efficiency. nih.gov

Direct Insertion Probe-Mass Spectrometry for Solid Matrix Analysis

Direct Insertion Probe-Mass Spectrometry (DIP-MS) is a rapid and efficient analytical technique for the analysis of low-vapor-pressure solids, including decabromodiphenyl ether in polymer matrices. acs.orglibretexts.org This method involves introducing the sample directly into the mass spectrometer's ionization chamber, followed by vaporization and ionization, typically by electron impact. youtube.comspectroscopyonline.com A key advantage of DIP-MS is the elimination of sample preparation steps, significantly reducing analysis time from hours to minutes. birmingham.ac.uk

DIP-MS has been successfully applied to the quantification of BDE-209 in acrylonitrile (B1666552) butadiene styrene (B11656) (ABS) plastic. acs.orgbirmingham.ac.uk In one study, a five-point calibration curve showed excellent linearity (R² > 0.999) over a concentration range of 0.1–2% w/w for BDE-209. birmingham.ac.uk The relative standard deviation for triplicate measurements was low, ranging from 0.32% to 0.42%, demonstrating good precision. birmingham.ac.uk The limit of detection for BDE-209 in this study was 0.112 mg/kg, which is significantly lower than the maximum allowed concentration in plastic set by the EU. birmingham.ac.uk

The technique is also capable of analyzing other brominated flame retardants, such as tetrabromobisphenol A (TBBPA) and hexabromocyclododecane (HBCD), in various polymer matrices. acs.org While some decomposition of the analytes can occur at higher temperatures, the resulting mass spectra are still distinctive enough for confident identification. acs.org

Table 3: Performance of DIP-MS for BDE-209 Quantification in ABS Plastic

Parameter Value Reference
Linearity (R²) > 0.999 birmingham.ac.uk
Concentration Range 0.1 - 2% w/w birmingham.ac.uk
Relative Standard Deviation 0.32% - 0.42% birmingham.ac.uk
Limit of Detection (LOD) 0.112 mg/kg birmingham.ac.uk

The direct analysis capability and high sensitivity make DIP-MS a valuable tool for rapid screening and quantification of this compound in solid samples.

Advanced Gas Chromatography-Mass Spectrometry Variants

Recent advancements in gas chromatography-mass spectrometry have led to the development of faster and more sensitive methods for the analysis of this compound and other PBDEs. These advanced variants often focus on reducing run times and improving the analysis of thermally labile compounds like BDE-209. chromatographyonline.comthermofisher.com

Fast GC-MS/MS methods, utilizing shorter GC columns (e.g., 15 meters), have demonstrated the ability to significantly reduce analysis times compared to traditional methods. thermofisher.comwaters.com For example, a fast GC-MS/MS method was developed that allows for the analysis of up to 100 samples per day, a threefold increase in throughput compared to some conventional GC-HRMS methods. thermofisher.com These methods can achieve good chromatographic peak shape even for the challenging BDE-209. thermofisher.com

Triple quadrupole GC-MS/MS systems, operated in selected reaction monitoring (SRM) mode, offer high selectivity and sensitivity, making them increasingly popular for PBDE analysis. thermofisher.comwaters.com This technique provides a high degree of selectivity by monitoring compound-specific fragmentation patterns. waters.com

Another advancement is the use of GC coupled with Orbitrap mass spectrometry, which provides high-resolution, accurate-mass data. thermofisher.com This technology allows for the sensitive, fast, and robust targeted analysis of a wide range of PBDE congeners in complex environmental samples. thermofisher.com

Furthermore, comprehensive two-dimensional gas chromatography (GC×GC-MS) has been explored for the analysis of complex mixtures, offering enhanced separation capabilities. tesisenred.net The development of specialized GC columns, specifically deactivated for reactive analytes, has also improved the stability of BDE-209 during analysis, enabling the quantitation of all PBDE congeners in a single run. chromatographyonline.comresearchgate.net

Method Validation and Inter-Laboratory Comparisons

Assessment of Method Sensitivity and Detection Limits

The sensitivity of analytical methods for this compound is typically evaluated by determining the limit of detection (LOD) and the limit of quantification (LOQ). These parameters are crucial for ensuring that the method can reliably measure low concentrations of the analyte in various matrices.

For GC-based methods, the choice of ionization mode significantly impacts sensitivity. Gas chromatography-electron capture negative ionization mass spectrometry (GC-ECNI-MS) generally provides lower detection limits compared to electron impact (EI) ionization. nih.gov For instance, the LOD for low-resolution ECNI-MS can be an order of magnitude lower than for low-resolution EI-MS, with reported ranges of 30 fg to 1.72 pg. nih.gov High-resolution mass spectrometry (HRMS) also offers excellent sensitivity, with instrumental detection limits for BDE-209 reported to be as low as 6 to 250 fg on-column using GC-Orbitrap MS. thermofisher.com

In a study using GC-MS to analyze BDE-209 in air samples, the method detection limit was found to be 9.75 ng/mL, with a quantification limit of 32.51 ng/mL. researchgate.net Another study employing matrix solid-phase dispersion followed by GC-NCI-MS for soil analysis reported an LOD of 400 pg/g for BDE-209. nih.gov

For liquid chromatography-tandem mass spectrometry (LC-MS/MS) with atmospheric pressure photoionization (APPI), on-column LODs for BDE-209 have been reported to be 27.8 pg. researchgate.net Another LC-MS/MS method reported an instrumental detection limit of 0.24 ppb for BDE-209. sciex.com

Direct insertion probe-mass spectrometry (DIP-MS) has also demonstrated high sensitivity for the direct analysis of BDE-209 in solid matrices, with a reported LOD of 0.112 mg/kg in plastic. birmingham.ac.uk

Table 4: Method Detection and Quantification Limits for this compound

Analytical Method Matrix Limit of Detection (LOD) Limit of Quantification (LOQ) Reference
GC-MS Air 9.75 ng/mL 32.51 ng/mL researchgate.net
GC-NCI-MS Soil 400 pg/g - nih.gov
LC/NI-APPI/MS/MS House Dust 27.8 pg (on-column) - researchgate.net
LC-MS/MS - 0.24 ppb 0.32 ppb sciex.com
DIP-MS Plastic 0.112 mg/kg - birmingham.ac.uk
GC-HRMS (Orbitrap) - 6 - 250 fg (on-column) - thermofisher.com
GC-LR-ECNI-MS - 30 fg - 1.72 pg - nih.gov

These varying detection limits highlight the importance of selecting the appropriate analytical methodology based on the specific research question, the matrix being analyzed, and the required level of sensitivity.

Evaluation of Linearity, Repeatability, and Reproducibility

The validation of an analytical method is crucial to ensure that the generated data is reliable and fit for its intended purpose. For this compound (decaBDE), this involves a rigorous evaluation of several key performance characteristics, including linearity, repeatability, and reproducibility. pfigueiredo.orgscispace.com

Linearity demonstrates that the analytical method can produce test results that are directly proportional to the concentration of decaBDE in a sample over a specific range. pfigueiredo.org This is typically established by analyzing a series of standard solutions of known concentrations. For instance, in the analysis of brominated flame retardants, including decaBDE, linearity has been established over a range of 0.2 to 140 ng/mL. nih.gov Another study on the determination of decaBDE in textiles reported a linear calibration curve in the range of 0.3 to 300.0 µg/mL. nih.gov A method for analyzing decaBDE in the air by gas chromatography-mass spectrometry (GC-MS) established a standard curve with a linear coefficient of 0.9935. researchgate.net The linearity is often evaluated by calculating the coefficient of determination (R²), which should ideally be close to 1. mdpi.com

Repeatability , also known as intra-assay precision, refers to the precision of the method when conducted under the same operating conditions over a short interval of time. researchgate.net It is typically expressed as the relative standard deviation (RSD) of a series of measurements. In the analysis of decaBDE and other polybrominated diphenyl ethers (PBDEs) in house dust, a method was validated with a repeatability of RSD < 15% for duplicate experiments. vnu.edu.vn For the analysis of sediments, precision measured as repeatability (RSDr) was assessed on samples spiked at 2.5 and 0.5 ng/g in five replicates at each level. nih.gov

Reproducibility , or inter-assay precision, assesses the precision of the method when the analysis is performed under different conditions, such as by different analysts, on different days, or with different equipment. pfigueiredo.orgbund.de This provides an indication of the method's robustness. For a method determining various personal care products and endocrine disruptors, reproducibility ranged from 2.1% to 14.5%. researchgate.net In the context of food contact material analysis, reproducibility is determined from at least six degrees of freedom, often using analysis of variance (ANOVA) to parse the within-batch and between-batch standard deviations. bund.de

The following table summarizes the performance characteristics of a validated analytical method for decaBDE in air samples. researchgate.net

Table 1: Performance Characteristics of a GC-MS Method for DecaBDE in Air

Parameter Value
Method Detection Limit (Instrument) 9.75 ng/mL
Quantification Limit (Instrument) 32.51 ng/mL
Standard Curve Linear Coefficient (R²) 0.9935
Average Recovery Rate 95.37%

This table is interactive. You can sort and filter the data.

Comparative Studies of Analytical Method Performance

The selection of an appropriate analytical method for the determination of this compound is contingent upon a variety of factors, including the sample matrix, required sensitivity, and the specific goals of the research. Comparative studies are essential for evaluating the performance of different techniques and optimizing analytical strategies. researchgate.netresearchgate.net

The most common high-end techniques for decaBDE analysis are Gas Chromatography (GC) and Liquid Chromatography (LC), both typically coupled with Mass Spectrometry (MS). researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) has been a widely used method for the analysis of PBDEs. For ionization, electron capture negative ionization (ECNI) is often more sensitive than electron impact (EI) for higher brominated congeners like decaBDE. nih.govresearchgate.net One study established a GC-MS method for decaBDE in air that involved an accelerated solvent extraction (ASE) and optimization of the GC conditions, such as using a short, thin-film capillary column and a high-pressure injection, to achieve reliable results. researchgate.net Another method for analyzing PBDEs in house dust also utilized GC/MS with negative chemical ionization (NCI) in the selected ion monitoring (SIM) mode, which demonstrated good accuracy and repeatability. vnu.edu.vn

Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as a promising alternative, particularly for thermally labile compounds. Different ionization sources for LC-MS, such as electrospray ionization (ESI), atmospheric pressure chemical ionization (APCI), and atmospheric pressure photoionization (APPI), have been evaluated. For PBDEs, APPI has shown potential as a viable alternative to GC-based methods. researchgate.net

A significant challenge in the analysis of technical decaBDE mixtures is the separation of its various congeners. For instance, some GC columns may not completely separate all PBDE congeners, although specific ions can sometimes be used for differentiation. researchgate.net The choice of extraction and cleanup procedures also profoundly impacts method performance. Pressurized liquid extraction (PLE) has been shown to be an efficient alternative to traditional Soxhlet extraction, reducing both time and solvent consumption. nih.gov Cleanup steps often involve techniques like gel permeation chromatography and solid-phase extraction to remove interfering substances from the sample matrix. nih.gov

The following table provides a comparative overview of two common analytical approaches for PBDEs, including decaBDE.

Table 2: Comparison of Analytical Method Performance for PBDEs

Feature Gas Chromatography-Mass Spectrometry (GC-MS) Liquid Chromatography-Mass Spectrometry (LC-MS)
Typical Ionization Electron Capture Negative Ionization (ECNI), Electron Impact (EI) Atmospheric Pressure Photoionization (APPI), Electrospray (ESI), APCI
Sensitivity High, especially with ECNI for highly brominated congeners. nih.gov Promising, with APPI showing good results. researchgate.net
Selectivity Good, especially with high-resolution MS or MS/MS. Good, with potential for better structural information with some techniques. researchgate.net
Throughput Can be limited by long run times for highly brominated compounds. researchgate.net Potentially higher throughput depending on the method.
Sample Preparation Often requires extensive cleanup (e.g., PLE, GPC, SPE). nih.gov Also requires robust sample preparation.

| Applicability | Widely used for environmental samples like air, dust, and sediment. nih.govresearchgate.netvnu.edu.vn | An emerging alternative, particularly for complex matrices. researchgate.net |

This table is interactive. You can sort and filter the data.

Ultimately, the validation of any chosen method through the assessment of parameters like recovery, precision, and accuracy is paramount. For example, a method using PLE followed by GC-MS for sediments provided recoveries greater than 85%. nih.gov Similarly, a rapid method for house dust analysis reported recoveries for most PBDEs in spiked samples ranging from 65% to 120%. vnu.edu.vn These validation data are crucial for ensuring the comparability and reliability of results across different studies and laboratories. scispace.com

Regulatory Frameworks and Policy Implications for Decabromodiphenyl Oxide

International Conventions and Agreements

A pivotal development in the global regulation of DecaBDE has been its inclusion under the Stockholm Convention on Persistent Organic Pollutants (POPs), a treaty designed to protect human health and the environment from chemicals that remain intact for long periods and become widely distributed geographically. iisd.org

The journey to list commercial decabromodiphenyl ether (c-decaBDE) under the Stockholm Convention involved a multi-year review process by the Persistent Organic Pollutants Review Committee (POPRC). The process began with a proposal to list c-decaBDE in Annexes A, B, and/or C of the convention. pops.int In October 2013, at its ninth meeting, the POPRC agreed to advance c-decaBDE to the next stage of review, establishing an intersessional working group to further assess the substance. iisd.org

The committee's scientific evaluation process involves two key stages:

Annex D Screening: The committee first determines if the substance meets screening criteria related to persistence, bioaccumulation, potential for long-range environmental transport, and adverse effects. iisd.org

Annex E Risk Profile: If the screening criteria are met, the committee drafts a risk profile to evaluate if the substance is likely to cause significant adverse effects due to long-range transport, thus warranting global action. iisd.org

After extensive review, the POPRC recommended listing c-decaBDE in Annex A for elimination. iisd.org In 2017, the Conference of the Parties to the Stockholm Convention officially listed decabromodiphenyl ether in Annex A, mandating its elimination from production and use. pops.intpops.intpops.int The listing includes specific, time-limited exemptions for certain applications, such as in vehicles, aircraft, and some textiles, to allow for a transition to alternatives. iisd.orgpops.int

Regional and National Regulatory Approaches

Concurrent with and often preceding the international listing, various regions and nations established their own regulatory frameworks for DecaBDE.

The European Union has been at the forefront of regulating DecaBDE. In 2012, the EU officially identified DecaBDE as a Persistent, Bioaccumulative, and Toxic (PBT) substance and a very Persistent and very Bioaccumulative (vPvB) substance. pic.int This led to its inclusion on the Candidate List of Substances of Very High Concern (SVHC) under the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation. pic.intchemsafetypro.combaden-wuerttemberg.de

In February 2017, the EU went a step further by adding DecaBDE to Annex XVII of REACH, which imposes restrictions on its manufacture, marketing, and use. chemsafetypro.comcirs-group.com The regulation stipulated that after March 2, 2019, DecaBDE could not be manufactured on its own or placed on the market in substances, mixtures, or articles in a concentration equal to or greater than 0.1% by weight. pic.intcirs-group.com Certain exemptions were granted, notably for the aviation industry and for spare parts for older vehicles and machinery. chemsafetypro.comcirs-group.com The substance is also restricted under the EU's Restriction of Hazardous Substances (RoHS) Directive for electrical and electronic equipment. baden-wuerttemberg.de

United States: The U.S. Environmental Protection Agency (EPA) has taken significant action under the Toxic Substances Control Act (TSCA). In January 2021, the EPA finalized a rule to prohibit the manufacture (including import), processing, and distribution in commerce of DecaBDE and products containing it, citing the chemical as persistent, bioaccumulative, and toxic. federalregister.govmichiganpublic.org The rule became effective in early 2021, with specific compliance dates and exclusions for certain uses, such as in aerospace vehicles and wire and cable insulation for nuclear power facilities. federalregister.govepa.gov

The EPA has since proposed and finalized revisions to this rule. In November 2023, proposed revisions included new requirements for workplace safety, such as personal protective equipment (PPE), and prohibitions on water releases during manufacturing and processing. michiganpublic.orgbdlaw.com These revisions also aimed to address implementation issues for critical industries by extending compliance deadlines, for instance, for wire and cable insulation in nuclear power plants. epa.govbdlaw.comlawbc.com A final rule amending the regulations for DecaBDE was published in November 2024, requiring workplace safety protections and setting concentration limits. sba.govfederalregister.gov

Canada: Canada has also implemented stringent controls on polybrominated diphenyl ethers (PBDEs), including DecaBDE. Regulations introduced in 2008 prohibited the manufacture of all PBDEs. pollutiontracker.org By 2016, these prohibitions were extended to the use and sale of all PBDEs and products containing them, with some exceptions for manufactured items. pollutiontracker.org In 2022, Canada proposed the 'Prohibition of Certain Toxic Substances Regulations, 2022', which aimed to further expand restrictions on PBDEs by repealing several existing exemptions to better align with international agreements like the Stockholm Convention. qpointtech.comspraytm.comsgs.com

As a significant producer and user of flame retardants, China's regulatory stance is crucial. bsef.com In recent years, China has moved to align its policies with the Stockholm Convention. In June 2023, China's Ministry of Ecology and Environment (MEE), along with other ministries, announced an immediate ban on the production, use, import, and export of five POPs, including DecaBDE. tuv.comhktdc.comsgs.com

This decision followed the ratification of amendments to the Stockholm Convention by China's National People's Congress in late 2022. reach24h.com The ban includes specific, temporary exemptions for certain uses, such as in some textile products (excluding clothing and toys) and as an additive in plastic components for certain household appliances, which were set to expire by the end of 2023. tuv.comhktdc.comcirs-group.com These actions are part of China's broader "New Pollutants Control Action Plan," which aims to enhance chemical data collection, risk screening, and regulation. pinfa.eu

Scientific Debate and Policy Analysis

The regulatory actions taken globally are underpinned by extensive scientific debate and policy analysis. The central issues revolve around DecaBDE's environmental and health risks. Scientific studies have indicated that DecaBDE is toxic to aquatic invertebrates, fish, and terrestrial invertebrates, with evidence pointing to potential developmental, neurological, and immunological effects in mammals. federalregister.gov

Policy analysis often weighed these risks against the fire safety benefits provided by DecaBDE and the economic implications of a ban. iisd.org The availability and assessment of safer alternatives have been a major component of this analysis. The U.S. EPA, for instance, conducted an alternatives assessment to evaluate other flame retardants. pops.int The granting of specific, time-limited exemptions in international and national regulations reflects a policy approach that balances environmental protection with the need for industries, particularly those with long product lifecycles like aerospace and automotive, to find and certify viable alternatives. pops.intcirs-group.comfederalregister.gov The ongoing adjustments to regulations, such as the EPA's extensions for the nuclear power industry, highlight the complexities of phasing out a chemical with critical uses and the need for adaptive regulatory management based on real-world transition challenges. epa.gov

Influence of Scientific Findings on Regulatory Decision-Making Regarding Bioaccumulation and Persistence

Scientific findings on the bioaccumulation and persistence of decabromodiphenyl oxide have been pivotal in shaping regulatory decisions globally. The classification of decaBDE as a persistent, bioaccumulative, and toxic (PBT) chemical by regulatory bodies like the U.S. Environmental Protection Agency (EPA) stems directly from scientific research. ul.comlawbc.com Evidence indicating that a substance is both persistent and bioaccumulative, combined with toxicity data, signals a significant potential for ecological harm. canada.ca

The persistence of decaBDE in the environment and its ability to accumulate in organisms have been key drivers for regulations under the Toxic Substances Control Act (TSCA) in the United States. lawbc.comfederalregister.gov The initial TSCA regulations in 2021, which prohibited the manufacture, processing, and distribution of decaBDE and products containing it, were founded on the scientific understanding of its PBT properties. federalregister.gov Research demonstrating that decaBDE can break down into more bioaccumulative and toxic lower-brominated polybrominated diphenyl ethers (PBDEs) has further intensified regulatory scrutiny. acs.orgnih.gov This degradation pathway means that even if decaBDE itself has lower bioaccumulation potential, its persistence allows it to become a long-term source of more harmful compounds. acs.orgnih.gov

Internationally, the Stockholm Convention's decision to list decaBDE in Annex A for elimination was based on a risk profile that heavily considered its persistence and bioaccumulation characteristics. pops.int The convention's expert committee reviewed extensive scientific literature showing the widespread presence of decaBDE in the environment, from electronic waste recycling sites to wildlife, indicating its persistence and tendency to bioaccumulate. pops.intnih.govresearchgate.net For instance, studies have documented high concentrations of decaBDE in various species and have calculated bioaccumulation factors (BAFs) that, in some cases, meet the criteria for a substance to be considered "bioaccumulative." canada.caresearchgate.net

Regulatory agencies use specific scientific metrics to make these determinations. For example, the Canadian Environmental Protection Act (CEPA) regulations consider numerical criteria for persistence and bioaccumulation, such as a bioaccumulation factor (BAF) or bioconcentration factor (BCF) of 5000 or higher, although professional judgment considering the specific ecosystem is also required. canada.ca The continuous generation of scientific data, including field studies on biomagnification and laboratory studies on metabolic pathways, provides the evidence base for these regulatory judgments. canada.caresearchgate.net Revisions to regulations, such as the 2024 amendments to the TSCA rules for decaBDE, are also influenced by ongoing scientific input and comments from the scientific community and other stakeholders who point to the need to further reduce exposures based on the evidence of persistence and bioaccumulation. federalregister.govfederalregister.gov

Table 1: Selected Research Findings on this compound

Finding CategoryResearch SummaryPotential ImplicationSource Citation
Persistence & Degradation DecaBDE can degrade into lower-brominated (penta, octa) PBDEs under environmentally relevant conditions, such as inside a car exposed to sunlight.Increases the overall risk profile, as degradation products are more toxic and bioaccumulative. acs.org
Bioaccumulation Bioaccumulation factors (BAFs) for a related novel brominated flame retardant, BTBPE, have been calculated at 57-1,200,000 in various species. While not decaBDE, this highlights the potential for similar compounds.Supports classification as a bioaccumulative substance, triggering regulatory criteria under frameworks like the Stockholm Convention and CEPA. researchgate.net
Biomagnification Significantly higher concentration ratios of certain degradation products (BDEs 202 and 207) to BDE 209 were found in kingfishers compared to their prey.Suggests that decaBDE not only accumulates but its more toxic byproducts can magnify up the food chain. researchgate.net
Environmental Presence DecaBDE is found in high concentrations in e-waste, end-of-life vehicles, and construction materials, which act as continuous sources to the environment.Highlights the need for regulations covering the entire lifecycle of products, including disposal and recycling. pops.int
Human Exposure Serum concentrations of BDE209 in workers at a PBDE manufacturing plant were exceptionally high, contributing to 93.1% of the total PBDEs measured.Underscores the necessity for strict occupational safety measures, such as the use of Personal Protective Equipment (PPE). nih.gov

Challenges in Translating Environmental Science into Policy

The journey from scientific discovery to effective environmental policy for this compound is fraught with challenges. A primary obstacle is the inherent complexity of the science and the difficulty in communicating it to policymakers and the public. earthreminder.com Scientists and lawmakers often operate with different languages and priorities, which can create a gap between understanding the environmental risk and enacting policy to mitigate it. earthreminder.com For decaBDE, the scientific debate over its degradation into more harmful substances exemplifies this challenge; while some studies show this occurs, industry-affiliated scientists have argued it is unlikely to happen in the environment, creating uncertainty for policymakers. acs.org

Economic considerations and the need to avoid supply chain disruptions present another significant hurdle. useforesight.io The widespread historical use of decaBDE in products like electronics, textiles, and automotive and aerospace parts means that an immediate, all-encompassing ban is often deemed impracticable. federalregister.govnih.gov Consequently, regulations frequently include exemptions for "critical uses" or replacement parts, as seen in the TSCA rules for the aerospace and automotive industries and for wire and cable insulation in nuclear power facilities. federalregister.govfederalregister.govuseforesight.io These exemptions, while intended to prevent economic hardship, can delay the reduction of environmental exposure and complicate enforcement. federalregister.govfederalregister.gov

The regulation of products containing recycled materials is another complex issue. The EPA has acknowledged that prohibiting the recycling of plastics containing decaBDE would effectively ban most plastic recycling, as recyclers cannot guarantee its absence. lawbc.com This leads to policy compromises, such as allowing the processing and distribution of recycled plastic containing decaBDE as long as no new compound is added. federalregister.gov This practical concession, however, allows the persistent chemical to remain in commerce.

Furthermore, the slow pace of the regulatory process itself is a challenge. The time lag between the emergence of scientific evidence of harm and the implementation of final regulations can be substantial. For example, the initial TSCA rules for PBT chemicals were issued in January 2021, but implementation issues led to further proposals and revisions years later, with some compliance dates extending to 2025 and beyond. ul.comfederalregister.gov This protracted timeline can be influenced by the need for extensive public comment periods, stakeholder engagement, and addressing legal and implementation challenges raised by affected industries. lawbc.comfederalregister.gov

Finally, translating broad scientific consensus into specific, enforceable regulatory language is difficult. There is often a disconnect between identifying a chemical as a PBT and establishing the most effective and practicable control measures. researchgate.net For decaBDE, this has led to an iterative regulatory approach, with rules being revised to add requirements for worker protection (e.g., mandatory PPE), prohibit releases to water, and enhance record-keeping, reflecting a gradual tightening of controls as the practicalities of policy implementation are addressed. federalregister.govuseforesight.io This highlights the challenge of creating comprehensive policy that is both scientifically sound and practically achievable from the outset. utwente.nl

Chemical Alternatives to this compound

The primary focus of chemical alternatives has been on developing substances that offer effective flame retardancy without the persistent, bioaccumulative, and toxic characteristics associated with this compound. These alternatives are broadly categorized into other brominated compounds and a rapidly expanding class of non-halogenated flame retardants.

Decabromodiphenyl Ethane (B1197151) (DBDPE) emerged in the 1990s as a primary alternative to this compound, driven by safety concerns surrounding the latter. Chemically similar to its predecessor, DBDPE has been widely used as a flame retardant in materials such as high-impact polystyrene (HIPS), acrylonitrile (B1666552) butadiene styrene (B11656) (ABS), polyolefins, and elastomers. It is frequently used in conjunction with antimony trioxide as a synergist. The applications of DBDPE are extensive, particularly in electronic devices, including circuit boards, casings for computers and televisions, as well as in wires and cables.

From 2006 to 2016, an estimated 230,000 tons of DBDPE were manufactured in China, with 39,000 tons being exported within electrical appliances. Under the European Union's REACH Regulation, it is registered for manufacture and import in quantities between 10,000 and 100,000 tonnes annually. Despite its widespread use as a replacement, DBDPE is now also facing regulatory scrutiny. First detected in the environment in 2004, it has since been found in biota, air, sediments, sewage sludge, and house dust. The U.S. Environmental Protection Agency (EPA) has identified DBDPE as having a very high potential for environmental persistence and a high potential for bioaccumulation.

Other brominated flame retardants that have been considered as alternatives include Ethylene bis(tetrabromophthalimide) and Bis(tribromophenoxy)ethane. These compounds, like DBDPE, have application spectra similar to this compound and have been marketed as general-purpose alternatives.

Growing environmental concerns have accelerated research into non-halogenated flame retardants, which are now the dominant additive system in engineering plastics. These alternatives are favored for their ability to meet fire safety standards with reduced production of toxic gases and harmful residues during combustion. Non-halogenated flame retardants can be broadly categorized into phosphorus-based, nitrogen-based, and inorganic compounds.

Phosphorus-Based Flame Retardants: This versatile class of compounds can act in both the condensed phase (by promoting char formation) and the gas phase (through flame inhibition). Common examples include organophosphates, phosphine oxides, and red phosphorus. Specific compounds that have been evaluated as alternatives to DecaBDE include Resorcinol (B1680541) bis(diphenylphosphate) (RDP) and Bisphenol A bis(diphenyl phosphate) (BAPP). RDP, in particular, has been identified as a safer and technically feasible alternative for use in television enclosures.

Nitrogen-Based Flame Retardants: Melamine (B1676169) and its derivatives, such as melamine cyanurate and melamine polyphosphate, are effective nitrogen-based flame retardants. They are often used in polyamides and other plastics.

Inorganic Flame Retardants: This category includes metal hydroxides, such as aluminum hydroxide (B78521) and magnesium hydroxide, as well as boron-containing compounds like zinc borate. These compounds often work by releasing water upon heating, which cools the material and dilutes flammable gases. Zinc borate is frequently used as a synergist with other flame retardants.

The following table summarizes key non-halogenated flame retardant alternatives and their mechanisms of action.

Flame Retardant TypeExamplesPrimary Mechanism of Action
Phosphorus-Based Resorcinol bis(diphenylphosphate) (RDP), Ammonium Polyphosphate (APP)Promotes char formation in the condensed phase and inhibits flame in the gas phase.
Nitrogen-Based Melamine Cyanurate, Melamine PolyphosphateActs as a blowing agent to create an insulating char layer.
Inorganic Aluminum Hydroxide, Magnesium Hydroxide, Zinc BorateReleases water upon heating, cooling the material and diluting flammable gases.

Research Gaps and Future Directions in Decabromodiphenyl Oxide Studies

Elucidating the Environmental Significance of Debromination Pathways

While it is known that decaBDE can undergo debromination to form lower-brominated and potentially more toxic polybrominated diphenyl ethers (PBDEs), the environmental relevance and dominant pathways of this transformation remain a critical research gap. Future studies should aim to:

Quantify Debromination Rates in Various Environmental Compartments: Field and laboratory studies are needed to determine the rates of debromination in different matrices such as sediment, soil, water, and biota under both aerobic and anaerobic conditions. nih.gov Recent research has shown that anaerobic conditions may lead to faster and more extensive debromination compared to aerobic environments. nih.gov

Identify Key Biotic and Abiotic Drivers: Research should focus on identifying the specific microorganisms, enzymes, and environmental factors (e.g., temperature, pH, light exposure) that drive debromination. nih.govnih.gov For instance, some studies suggest that oxygen can surprisingly stimulate the formation of certain lower-brominated congeners in sediment. deepdyve.com

Advanced Modeling and Prediction of Long-Range Environmental Transport

The long-range atmospheric transport (LRT) of decaBDE is a significant concern, as it can lead to contamination of remote ecosystems. However, current models for predicting its transport have limitations. Future research efforts should include:

Improving Model Parameterization: There is a need to refine models by incorporating more accurate data on key processes such as particle dry deposition, precipitation scavenging, and photolysis of decaBDE when sorbed to particles. nih.gov

Accounting for Environmental Variability: Models should move beyond assuming invariant environmental conditions and incorporate the temporal and spatial variability of factors like wind speed and precipitation, which significantly influence LRT potential. nih.gov

Model Validation with Field Data: It is imperative to critically compare and validate model predictions against observational data from environmental monitoring in various geographical regions, including remote areas. nih.gov This will help to identify and reduce uncertainties in LRT estimations.

Development of Standardized Methodologies for Field-Based Bioaccumulation and Biomagnification Studies

Assessing the bioaccumulation and biomagnification of decaBDE in real-world ecosystems is hampered by a lack of standardized methodologies. To address this, future research should focus on:

Establishing Harmonized Sampling and Analytical Protocols: The development and adoption of standardized protocols for sample collection, preparation, and analysis are essential for ensuring data comparability across different studies and locations.

Designing Robust Field Studies: There is a need for well-designed field studies that can accurately quantify bioaccumulation factors (BAFs) and biomagnification factors (BMFs) in various food webs. These studies should consider the complexities of real-world ecosystems.

Investigating Factors Influencing Bioavailability: Research is required to better understand the factors that control the bioavailability of decaBDE in different environmental compartments, as this directly impacts its uptake by organisms.

Enhanced Understanding of Microbial Degradation Mechanisms and Pathways

Microbial degradation is a key process in the natural attenuation of decaBDE, but the underlying mechanisms are not fully understood. Future research should aim to:

Isolate and Characterize DecaBDE-Degrading Microorganisms: Efforts should be directed towards isolating and identifying novel microbial strains and consortia with the ability to degrade decaBDE under both aerobic and anaerobic conditions. nih.govnih.gov

Elucidate Enzymatic Pathways: A deeper understanding of the enzymes and metabolic pathways involved in the microbial breakdown of decaBDE is needed. nih.gov Studies have pointed to the potential involvement of cytochrome P450 enzymes in the degradation process. nih.gov

Explore Bioremediation Potential: Research should investigate the feasibility of using specific microbial communities or their enzymes for the bioremediation of decaBDE-contaminated sites. This includes exploring both aerobic and anaerobic degradation processes, as anaerobic degradation may be slower but more complete. nih.gov

Continuous Environmental Monitoring and Trend Analysis

Long-term monitoring is crucial for understanding the temporal and spatial trends of decaBDE contamination and the effectiveness of regulatory measures. Future monitoring programs should:

Expand Geographic Coverage: Monitoring efforts should be expanded to include a wider range of geographic locations, particularly in regions with high production and usage of decaBDE, such as parts of mainland China. nih.gov

Analyze Multiple Environmental Matrices: Continuous monitoring of decaBDE concentrations in air, water, sediment, soil, and biota is necessary to provide a comprehensive picture of its environmental distribution and fate. nih.gov

Track Debromination Products: Monitoring programs should also include the analysis of major debromination products to assess their prevalence and potential risks.

Comprehensive Assessment and Innovation in Sustainable Flame Retardant Alternatives

The phase-out and restriction of decaBDE necessitate the development and assessment of safer and more sustainable alternatives. Future work in this area should involve:

Thorough Hazard and Risk Assessment of Alternatives: It is crucial to conduct comprehensive assessments of the human health and environmental hazards of potential substitutes for decaBDE. epa.gov This includes evaluating both halogenated and non-halogenated alternatives. epa.govnist.gov

Life Cycle Assessment: The environmental footprint of alternative flame retardants should be evaluated using life cycle assessment (LCA) methodologies to ensure that they are truly more sustainable than decaBDE. nist.govepa.gov

Innovation in Green Flame Retardant Chemistry: Research and development should focus on creating innovative and sustainable flame retardant solutions, such as those based on natural polysaccharides, secondary metabolites, or nanocomposites. nist.govsciopen.com The principles of Safe and Sustainable by Design (SSbD) should guide the development of new fire-retardant chemicals. researchgate.net

Q & A

Q. What are the standard analytical methods for detecting DecaBDE in environmental samples?

DecaBDE detection typically involves gas chromatography coupled with mass spectrometry (GC-MS) or electron capture detection (GC-ECD). Sample preparation includes extraction using Soxhlet or pressurized liquid extraction (PLE), followed by cleanup with silica gel or Florisil columns to remove interfering compounds. Validation requires spiked recovery tests (85–110%) and quantification against certified reference materials. For sediment and biota, accelerated solvent extraction (ASE) is recommended due to its efficiency in handling complex matrices .

Q. What experimental models are used to assess chronic toxicity of DecaBDE?

Chronic toxicity is evaluated via long-term dietary exposure studies in rodents. For example, Kociba et al. (1975) conducted a two-year rat study with doses up to 1,000 mg/kg/day, monitoring organ weights, histopathology, and hematological parameters. Study designs must adhere to OECD Test Guideline 452, incorporating control groups, dose-response relationships, and endpoints like tumor incidence and hormonal disruption .

Q. What physicochemical properties influence DecaBDE’s environmental persistence?

Key properties include low water solubility (0.1–1.2 µg/L), high log Kow (~10), and vapor pressure (2.7 × 10⁻⁶ Pa at 25°C). These contribute to its affinity for organic matter in sediments and bioaccumulation in lipid-rich tissues. Stability under UV light and resistance to microbial degradation further enhance persistence .

Q. Which regulatory guidelines outline DecaBDE’s risk assessment?

The U.S. EPA’s Toxicological Review (2008) and the EU’s SCHER evaluation (2005) provide frameworks for assessing environmental and health risks. These emphasize carcinogenicity studies, bioaccumulation potential, and exposure pathways, with recommendations for occupational limits (e.g., 5 mg/m³ 8-h TWA in the U.S.) .

Q. What safety protocols are recommended for handling DecaBDE in laboratories?

Use fume hoods, personal protective equipment (PPE) including nitrile gloves, and avoid inhalation of dust. Workplace air monitoring should ensure concentrations remain below 5 mg/m³ (U.S. OSHA). Spills require containment with inert absorbents and disposal as hazardous waste .

Advanced Research Questions

Q. How can discrepancies in DecaBDE bioaccumulation data across species be resolved?

Discrepancies arise from species-specific metabolic capacities. For instance, juvenile carp (Cyprinus carpio) debrominate DecaBDE to lower congeners, while rainbow trout (Oncorhynchus mykiss) show limited metabolic activity. Comparative studies should integrate in vitro hepatic microsomal assays and in vivo tissue analysis to quantify debromination rates and enzyme kinetics .

Q. What methodologies effectively study DecaBDE photodegradation in environmental matrices?

Simulated sunlight exposure in dust matrices (Stapleton et al., 2008) identifies degradation products like nona- and octa-BDEs. High-resolution mass spectrometry (HRMS) tracks debromination pathways, while quantum chemical modeling predicts reaction mechanisms. Field studies should correlate lab findings with real-world conditions (e.g., UV intensity, organic carbon content) .

Q. How do nanomaterial-based approaches enhance DecaBDE degradation efficiency?

Smectite clay-templated subnanoscale zero-valent iron (Fe/Ni) achieves rapid debromination (>90% in 24 hours) via electron transfer, outperforming traditional methods like incineration. Advanced characterization (XPS, TEM) confirms Br⁻ release and surface-mediated redox reactions. Scalability and ecotoxicity of nanomaterials require further evaluation .

Q. What experimental designs are critical for evaluating DecaBDE’s carcinogenicity?

The National Toxicology Program (NTP) uses 2-year feed studies in F344 rats and B6C3F1 mice, assessing tumor incidence (e.g., hepatic adenomas) and preneoplastic lesions. Dosing should reflect environmental relevance (0.1–1 mg/kg/day), with endpoints including DNA adduct formation and oxidative stress biomarkers. Confounding factors (e.g., diet purity) must be controlled .

Q. How can conflicting data on DecaBDE’s endocrine disruption potential be systematically evaluated?

Harmonize in vitro (e.g., ER/AR receptor binding assays) and in vivo (e.g., zebrafish developmental studies) models. Meta-analyses should account for dose thresholds (e.g., NOAEL vs. LOAEL) and species sensitivity. Longitudinal human biomonitoring (e.g., serum PBDE levels) complements mechanistic studies to resolve uncertainties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Decabromodiphenyl oxide
Reactant of Route 2
Decabromodiphenyl oxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.